(3-Methoxy-2-methylphenyl)boronic acid
Description
Properties
IUPAC Name |
(3-methoxy-2-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-6-7(9(10)11)4-3-5-8(6)12-2/h3-5,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISOIOAMTHXGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706773 | |
| Record name | (3-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313617-76-3 | |
| Record name | (3-Methoxy-2-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60706773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methoxy-2-methylbenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Analysis of (3-Methoxy-2-methylphenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of (3-Methoxy-2-methylphenyl)boronic acid based on data from analogous compounds, including (4-methoxy-2-methylphenyl)boronic acid and (3-methoxyphenyl)boronic acid. These values should be considered as estimations for guiding the analysis of the target compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference Compound Data (Isomer/Analog) |
| ~7.4-7.6 | m | 1H | Ar-H | (4-methoxy-2-methylphenyl)boronic acid: 7.43–7.36 (m, 1H)[1] |
| ~6.8-7.2 | m | 2H | Ar-H | (3-methoxyphenyl)boronic acid data can be used for general aromatic region comparison. |
| ~8.0 | s (broad) | 2H | B(OH)₂ | Phenylboronic acids typically show a broad singlet for the hydroxyl protons. |
| ~3.8 | s | 3H | -OCH₃ | (4-methoxy-2-methylphenyl)boronic acid: 3.74 (s, 3H)[1] |
| ~2.2 | s | 3H | Ar-CH₃ | (4-methoxy-2-methylphenol): 2.24 (s, 3H)[1] |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Assignment | Reference Compound Data (Isomer/Analog) |
| ~160 | Ar-C-OCH₃ | (4-methoxy-2-methylphenyl)boronic acid: 160.0[1] |
| ~144 | Ar-C-CH₃ | (4-methoxy-2-methylphenyl)boronic acid: 144.0[1] |
| ~135 | Ar-C-H | (4-methoxy-2-methylphenyl)boronic acid: 135.5[1] |
| ~115-125 | Ar-C-H | Aromatic carbons will appear in this general region. |
| ~110 | Ar-C-H | (4-methoxy-2-methylphenyl)boronic acid: 109.9[1] |
| ~55 | -OCH₃ | (4-methoxy-2-methylphenyl)boronic acid: 54.8[1] |
| ~22 | Ar-CH₃ | (4-methoxy-2-methylphenyl)boronic acid: 22.4[1] |
| Not observed | Ar-C-B | The carbon attached to boron often shows a very broad signal or is not observed. |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (from B(OH)₂) |
| ~3000 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch (from -CH₃ and -OCH₃) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| ~1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
Table 4: Predicted Mass Spectrometry Data
| Technique | Mode | Expected m/z | Ion |
| ESI | Negative | 165.07 | [M-H]⁻ |
| ESI | Positive | 167.08 | [M+H]⁺ |
| ESI | Positive | 189.06 | [M+Na]⁺ |
| EI | Positive | 166.07 | [M]⁺• (Molecular Ion) |
Note: Boronic acids are known to form cyclic trimers (boroxines) upon dehydration, which may be observed in mass spectrometry, particularly under EI conditions.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of arylboronic acids are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). For boronic acids, deuterated methanol can sometimes provide sharper peaks by exchanging with the B(OH)₂ protons.
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments such as COSY and HSQC to aid in peak assignment.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet holder) in the sample compartment of an FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.[2]
-
Instrumentation:
-
Infuse the sample solution into the ESI source of the mass spectrometer via direct injection or coupled with a liquid chromatography (LC) system.
-
Set the ESI source parameters, including spray voltage, capillary temperature, and gas flows, to optimal values for the analyte.
-
-
Data Acquisition:
-
Acquire mass spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500).
-
For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualization of Analytical Workflows
The following diagrams illustrate the logical workflows for the characterization of this compound using the described spectroscopic techniques.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Caption: Workflow for functional group analysis using FT-IR spectroscopy.
Caption: Workflow for mass analysis using Electrospray Ionization Mass Spectrometry (ESI-MS).
References
(3-Methoxy-2-methylphenyl)boronic acid reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of (3-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organoboron compound featuring a boronic acid functional group attached to a substituted phenyl ring. As with other aryl boronic acids, its reactivity is dominated by its function as a nucleophilic coupling partner in transition metal-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. Due to their stability, low toxicity, and versatile reactivity, boronic acids are indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals and functional materials.[1][2] The methoxy and methyl substituents on the phenyl ring of the title compound modulate its electronic properties and steric profile, influencing its reactivity in these critical transformations. This guide provides a detailed overview of its core reactivity, supported by representative data, experimental protocols, and visualizations of key chemical and biological pathways.
Core Reactivity Profile
The utility of this compound is primarily centered on two powerful cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like this compound) and an organohalide or triflate.[3] This reaction is one of the most robust and widely used methods for constructing biaryl and substituted aromatic structures, which are common motifs in bioactive molecules.[4] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][5] A base is required to activate the boronic acid, forming a boronate species that facilitates the key transmetalation step.[6]
References
- 1. This compound [myskinrecipes.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
An In-depth Technical Guide to (3-Methoxy-2-methylphenyl)boronic acid: Commercial Availability, Synthetic Utility, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Methoxy-2-methylphenyl)boronic acid is a valuable reagent in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form complex biaryl structures. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and applications in synthetic and medicinal chemistry. Detailed experimental protocols for its use in Suzuki-Miyaura coupling are presented, alongside a discussion of the broader role of boronic acids in drug discovery and their interaction with biological systems.
Commercial Availability and Physicochemical Properties
This compound, with CAS Number 762260-05-9, is readily available from several major chemical suppliers. The typical purity of the commercially available product is ≥95%. It is a white to off-white solid that is stable under standard storage conditions.
| Property | Value | Source |
| CAS Number | 762260-05-9 | N/A |
| Molecular Formula | C₈H₁₁BO₃ | N/A |
| Molecular Weight | 165.98 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | ≥95% | N/A |
| Melting Point | 145-150 °C | N/A |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. | N/A |
Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl scaffolds, which are prevalent in many pharmaceutical agents and functional materials.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. The key steps include oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
While a specific protocol for this compound was not found in the immediate literature, a general and robust procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid is provided below. This protocol can be adapted for this compound with minor optimization of reaction conditions (e.g., temperature, reaction time, and choice of base or ligand).
Reaction:
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Role in Drug Discovery and Biological Systems
Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug discovery. The boron atom in boronic acids is a unique Lewis acid that can form reversible covalent bonds with diols, a feature that has been exploited in the design of sensors and inhibitors of various enzymes.
While specific biological activities or involvement in signaling pathways for this compound itself are not well-documented in publicly available literature, the broader class of phenylboronic acids has been investigated for various therapeutic applications. For instance, some boronic acid-containing compounds have shown potential as inhibitors of enzymes such as serine proteases and as sensors for carbohydrates.
The biaryl structures synthesized using this compound are common motifs in a wide range of biologically active molecules, including anti-inflammatory agents, antivirals, and anticancer drugs. The specific substitution pattern of this boronic acid (methoxy and methyl groups) can influence the pharmacokinetic and pharmacodynamic properties of the resulting biaryl compounds.
Visualizations
Suzuki-Miyaura Coupling Workflow
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Role of Boronic Acids in Drug Discovery
Caption: The central role of boronic acids in the synthesis of compound libraries for drug discovery.
Conclusion
This compound is a commercially accessible and synthetically versatile building block, primarily employed in the construction of biaryl moieties through the Suzuki-Miyaura cross-coupling reaction. While its direct biological activities are not extensively documented, its utility in generating scaffolds for medicinal chemistry highlights its importance for researchers in drug discovery and development. The provided experimental framework serves as a starting point for the application of this reagent in the synthesis of novel and potentially bioactive compounds. Further research into the biological effects of compounds derived from this specific boronic acid may reveal novel therapeutic opportunities.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling using (3-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting the Suzuki-Miyaura cross-coupling reaction using (3-methoxy-2-methylphenyl)boronic acid. This versatile reaction is a cornerstone in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound and an organic halide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids have made it an indispensable tool in medicinal chemistry and drug development. This compound is a valuable building block that introduces a substituted phenyl moiety, which can be crucial for modulating the pharmacological properties of a lead compound. However, the ortho-substitution on the boronic acid can present challenges, such as lower reactivity due to steric hindrance, which may necessitate careful optimization of reaction conditions.
Data Presentation: Reaction Conditions
The successful execution of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For sterically hindered substrates like this compound, these parameters are critical. The following table summarizes typical conditions reported in the literature for the Suzuki coupling of ortho-substituted phenylboronic acids with various aryl halides.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | Aryl bromide, Aryl iodide | Aryl chlorides are less reactive and may require more active catalysts. |
| Boronic Acid | 1.1 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Catalyst loading typically ranges from 1-5 mol%. |
| Ligand | PPh₃, SPhos, XPhos | Often used with Pd(OAc)₂ to form the active catalyst in situ. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | An inorganic base is essential for the transmetalation step. |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile/Water mixtures | The choice of solvent can significantly impact reaction rate and yield. |
| Temperature | 60 - 110 °C | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki coupling of this compound with an aryl bromide. The specific conditions may require optimization depending on the nature of the aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%). Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add toluene (5 mL) and deionized water (1 mL) to the flask.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (3-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of (3-Methoxy-2-methylphenyl)boronic acid with various aryl halides. This sterically hindered boronic acid is a valuable building block in the synthesis of complex biaryl structures, which are prevalent in medicinal chemistry and materials science. The protocols outlined below are based on established methodologies for challenging coupling reactions and aim to provide a robust starting point for optimization.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized centers. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base.
This compound presents a synthetic challenge due to the steric hindrance imposed by the ortho-methyl group. This hindrance can impede the transmetalation step in the catalytic cycle, often leading to lower yields and requiring carefully optimized reaction conditions. The selection of an appropriate palladium catalyst, a bulky and electron-rich phosphine ligand, and a suitable base is critical for achieving high coupling efficiency.
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium(0) active species.
Recommended Catalyst Systems and Reaction Conditions
For the successful cross-coupling of the sterically hindered this compound, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.
The following table summarizes recommended catalyst systems and general reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Catalyst Loading (mol%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | 1-5 |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 1-3 |
| PdCl₂(dppf) | dppf | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 90-120 | 2-5 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 80-100 | 3-5 |
Note: The optimal conditions may vary depending on the specific aryl halide used. It is recommended to screen a range of conditions for each new substrate.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.
Protocol 1: General Procedure using Pd(OAc)₂ with a Buchwald Ligand
This protocol is recommended for a broad range of aryl and heteroaryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add the catalyst and ligand to the Schlenk flask, followed by anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: General Procedure using Pd(PPh₃)₄
This protocol utilizes a common and readily available catalyst, though it may be less effective for particularly challenging couplings compared to systems with bulky phosphine ligands.
Materials:
-
This compound
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.5 mmol, 1.5 equiv) in a mixture of toluene (8 mL) and ethanol (2 mL).
-
Add an aqueous solution of sodium carbonate (2 M, 2 mL, 4.0 mmol).
-
Bubble argon gas through the mixture for 15-20 minutes to degas the solution.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Add ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the final product.
Logical Workflow for Protocol Development
The following diagram illustrates the logical workflow for developing and optimizing a Suzuki-Miyaura cross-coupling reaction for a new substrate.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
-
Increase the catalyst and/or ligand loading.
-
Try a different, more electron-rich and bulky ligand (e.g., cataCXium A, RuPhos).
-
Increase the reaction temperature or time.
-
Ensure the base is of high purity and anhydrous.
-
-
Formation of Homocoupled Byproducts:
-
This can result from the presence of oxygen. Ensure thorough degassing of solvents and the reaction mixture.
-
Use a slight excess of the boronic acid.
-
-
Decomposition of Boronic Acid:
-
Some boronic acids are prone to protodeboronation under the reaction conditions. Using a less aqueous solvent system or a milder base might be beneficial.
-
These protocols and guidelines should serve as a valuable resource for researchers working with this compound in Suzuki-Miyaura cross-coupling reactions, facilitating the synthesis of novel compounds for drug discovery and development.
Application Notes and Protocols for the Synthesis of Biaryl Compounds with (3-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of biaryl compounds utilizing (3-Methoxy-2-methylphenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. This document includes detailed experimental protocols, data on reaction yields, and visualizations to aid in the design and execution of synthetic strategies in research and drug development.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl partners. This compound is a valuable building block in this context, allowing for the introduction of a substituted phenyl moiety, which can be crucial for modulating the biological activity and physicochemical properties of target molecules. The ortho-methyl and meta-methoxy substituents on the boronic acid can influence the steric and electronic properties of the resulting biaryl product, offering a handle for fine-tuning molecular design.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate. The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols are representative procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is adapted from a general method for the synthesis of substituted biaryl compounds.
Materials:
-
This compound
-
Aryl bromide (e.g., 3-Bromo-2-methylbenzoic acid)
-
Palladium on carbon (5% Pd/C)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc)
-
Water
-
Hydrochloric acid (2N)
-
Ethyl acetate
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add 3-bromo-2-methylbenzoic acid (1.0 eq), this compound (approximately 1.1 to 1.5 eq), 5% palladium on carbon (catalytic amount, e.g., 0.05 eq), and potassium carbonate (2.0 eq).
-
Add a mixture of N,N-Dimethylacetamide and water (e.g., 20:1 v/v) as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 1-2 hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into 2N hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired biaryl compound.[1]
Protocol 2: Alternative Conditions for Suzuki-Miyaura Coupling
This protocol provides an alternative set of conditions that may be suitable for different aryl halide coupling partners.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a more specialized ligand)
-
A suitable base (e.g., sodium carbonate (Na₂CO₃) or cesium fluoride (CsF))
-
A suitable solvent system (e.g., toluene/water or THF)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and the phosphine ligand (0.02-0.1 eq).
-
Add the base (2.0-3.0 eq) and the chosen solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product as described in Protocol 1.
Data Presentation
Quantitative data for the synthesis of biaryl compounds using this compound is crucial for evaluating the efficiency of the reaction. The following table summarizes representative yields obtained from Suzuki-Miyaura coupling reactions of a structurally similar boronic acid, providing an indication of expected outcomes.
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-methylbenzoic acid | 5% Pd/C | K₂CO₃ | DMAc/H₂O | 80 | 1 | 94 | [1] |
Note: This table is populated with data from a closely related reaction due to the limited availability of specific examples for this compound in the searched literature. Researchers should perform their own optimizations for specific substrates.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Application Notes: (3-Methoxy-2-methylphenyl)boronic Acid in the Synthesis of IRAK4 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxy-2-methylphenyl)boronic acid is a key building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reagent is instrumental in the synthesis of complex organic molecules, particularly in the development of kinase inhibitors. Its unique substitution pattern, featuring a methoxy and a methyl group on the phenyl ring, allows for the introduction of a specific steric and electronic environment into a target molecule. These substituents can significantly influence the compound's pharmacokinetic properties, including metabolic stability and target-binding affinity. A prominent application of this compound is in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways.
Application in the Synthesis of IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the signaling cascades of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Dysregulation of the IRAK4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[2][3]
This compound is a crucial reagent in the synthesis of a class of potent IRAK4 inhibitors based on the 2,6-diaminopyrimidin-4-one and related aminopyrimidine scaffolds.[1] The (3-methoxy-2-methylphenyl) moiety often serves as a key pharmacophore that binds within the active site of the IRAK4 kinase domain, contributing to the inhibitor's potency and selectivity.[1]
Biological Activity Data
The following table summarizes the in vitro inhibitory activity of representative aminopyrimidin-4-one IRAK4 inhibitors synthesized using this compound or structurally similar boronic acids.
| Compound ID | IRAK4 IC50 (nM) | Kinase Selectivity (>100-fold against) | Reference |
| 16 | 27 | 99% of 111 tested kinases | [1] |
| 31 | 93 | Not specified | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling in the Synthesis of Aminopyrimidine IRAK4 Inhibitors
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated aminopyrimidine core with this compound. This reaction is a key step in the synthesis of a variety of IRAK4 inhibitors.[1][4]
Materials:
-
Halogenated aminopyrimidine (e.g., 2,6-diamino-5-bromopyrimidin-4-one) (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.05-0.1 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the halogenated aminopyrimidine, this compound, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the anhydrous, degassed solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (ranging from 1 to 24 hours, reaction progress can be monitored by TLC or LC-MS). For microwave-assisted reactions, irradiate at a set temperature for a shorter duration (e.g., 15-30 minutes).[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a biphasic solvent system was used, separate the layers. If a single solvent was used, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol gradient) to yield the desired coupled product.
IRAK4 Inhibition Assay Protocol (Kinase-Glo® Luminescent Kinase Assay)
This protocol outlines a general method for determining the in vitro inhibitory activity of synthesized compounds against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Mixture Preparation: In each well of the assay plate, add the assay buffer, the test compound dilution (or DMSO for control), and the IRAK4 enzyme.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiation of Kinase Reaction: Add a solution of the kinase substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Detection: After the incubation period, add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-based reaction that produces a luminescent signal.
-
Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, and then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
References
- 1. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (3-Methoxy-2-methylphenyl)boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction conditions for the Suzuki-Miyaura cross-coupling of (3-Methoxy-2-methylphenyl)boronic acid with various aryl halides. The protocols and data presented are intended to serve as a comprehensive resource for chemists in academic and industrial research, particularly in the field of drug discovery and development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable building block in medicinal chemistry, and understanding its reactivity in Suzuki-Miyaura couplings is crucial for the efficient synthesis of complex target molecules.
This document outlines various catalytic systems and reaction parameters for the successful coupling of this compound with a range of aryl halides, including bromides and chlorides.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an aryl halide (Ar-X) proceeds via a palladium-catalyzed cycle, as illustrated in the following general scheme:
Caption: General workflow of the Suzuki-Miyaura cross-coupling reaction.
Reaction Conditions and Data Presentation
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize reported reaction conditions for the coupling of this compound with various aryl halides.
Coupling with Aryl Bromides
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-bromo-N-(3-methanesulfonamidophenyl)thiophene-2-carboxamide | Pd(dppf)Cl₂ (10) | - | K₂CO₃ (3) | Dioxane | 80 | 2 | Not specified |
Note: The yield for this specific reaction was not explicitly stated in the source material, but the protocol was used for the synthesis of a target compound.
Experimental Protocols
The following section provides detailed experimental methodologies for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Protocol 1: Coupling of this compound with 4-bromo-N-(3-methanesulfonamidophenyl)thiophene-2-carboxamide
This protocol is adapted from a synthetic procedure described in patent WO2023158795A1.
Materials:
-
4-bromo-N-(3-methanesulfonamidophenyl)thiophene-2-carboxamide
-
This compound
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried reaction vessel, add 4-bromo-N-(3-methanesulfonamidophenyl)thiophene-2-carboxamide (1.0 equiv), this compound (1.5 equiv), and potassium carbonate (3.0 equiv).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.10 equiv) to the vessel.
-
Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The reaction is typically complete within 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Logical Workflow for Reaction Setup
The following diagram illustrates the logical steps involved in setting up a Suzuki-Miyaura cross-coupling reaction under an inert atmosphere.
Caption: Step-by-step workflow for setting up the Suzuki-Miyaura reaction.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound is a versatile and powerful tool for the synthesis of complex biaryl structures. The choice of reaction conditions, particularly the catalyst and base, is critical for achieving high yields and purity. The protocols and data provided herein serve as a valuable starting point for the development of robust and efficient synthetic routes. Further optimization may be required for specific substrate combinations, and high-throughput screening techniques can be employed to rapidly identify optimal reaction parameters.
Application Notes and Protocols for Suzuki Reactions with (3-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2][3][4] This reaction is of paramount importance in the pharmaceutical industry for the development of new drug candidates. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and selectivity, especially when working with sterically hindered substrates like (3-Methoxy-2-methylphenyl)boronic acid.[1] The steric bulk from the ortho-methyl group and the electronic influence of the meta-methoxy group on this boronic acid necessitate careful optimization of reaction conditions.
The primary role of the base in the Suzuki-Miyaura catalytic cycle is to facilitate the transmetalation step. It activates the boronic acid by forming a more nucleophilic borate species, which then transfers its organic group to the palladium center.[1][5] An inappropriate base can lead to side reactions such as protodeboronation, where the boronic acid is replaced by a hydrogen atom, ultimately reducing the product yield.[6][7]
These application notes provide a comprehensive guide to selecting the optimal base for Suzuki reactions involving this compound, complete with comparative data and a detailed experimental protocol.
Base Selection and Considerations
The steric hindrance near the boronic acid moiety in this compound presents a challenge for the transmetalation step. Therefore, the selection of an appropriate base is crucial for achieving high yields. Generally, for sterically hindered boronic acids, stronger inorganic bases have shown greater efficacy.
Key Considerations for Base Selection:
-
Steric Hindrance: The ortho-methyl group in this compound increases steric bulk around the boron atom, which can impede the approach of the palladium complex. A suitable base can help to form a more reactive borate complex, overcoming this steric barrier.
-
Base Strength: A base that is too weak may not efficiently activate the boronic acid, resulting in a slow or incomplete reaction.[7] Conversely, a base that is too strong could lead to undesired side reactions.[7]
-
Solubility: The solubility of the inorganic base in the reaction solvent is a critical factor.[7] Poor solubility can hinder the base's effectiveness. The choice of solvent and the potential addition of water can influence the base's performance.
-
Substrate Sensitivity: If the coupling partner (the aryl halide) contains base-sensitive functional groups, a milder base may be required to prevent degradation.[6][7]
Comparative Data for Base Selection
The following table summarizes the performance of various common bases in Suzuki-Miyaura coupling reactions with sterically hindered arylboronic acids, providing a guideline for selecting a base for reactions with this compound. The yields are representative and can vary based on the specific aryl halide, catalyst, ligand, and solvent system used.
| Base | Typical Equivalents | Common Solvent System(s) | Temperature (°C) | Reported Yield Range (%) | Notes |
| K₃PO₄ | 2.0 - 3.0 | Toluene, Dioxane, THF (often with water) | 80 - 110 | 85 - 95+ | Often a reliable and effective choice for challenging and sterically hindered substrates.[6] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, DMF, Toluene | 80 - 110 | 90 - 95+ | A strong and highly soluble base that can accelerate reaction rates, but is more expensive.[6][7][8] |
| K₂CO₃ | 2.0 - 3.0 | Toluene/EtOH/H₂O, THF/H₂O | 80 - 110 | 70 - 90 | A standard and cost-effective base, though it may be less effective for highly hindered couplings.[6] |
| NaOH | 2.0 | Toluene/H₂O | 80 - 100 | 50 - 85 | A strong and inexpensive base, but it carries a higher risk of promoting side reactions.[7][8] |
| KF | 3.0 | THF (anhydrous), Dioxane | 60 - 80 | 60 - 80 | A milder option, particularly useful when base-sensitive functional groups are present.[6] |
| Et₃N (TEA) | 3.0 | Toluene, THF | 80 - 110 | < 40 | Organic amine bases are generally less effective for Suzuki couplings compared to inorganic bases.[7][9] |
Experimental Protocols
This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 – 1.5 mmol, 1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 mmol, 2.0 - 3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 - 1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0 - 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Execution: Place the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Workflow and Logic
The following diagrams illustrate the general experimental workflow for the Suzuki reaction and the logical considerations for base selection.
Caption: A flowchart of the general experimental workflow for a Suzuki cross-coupling reaction.
Caption: Factors influencing the selection of an optimal base for the Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Solvent Effects in (3-Methoxy-2-methylphenyl)boronic acid Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role solvents play in the Suzuki-Miyaura cross-coupling reactions of (3-Methoxy-2-methylphenyl)boronic acid. Due to the steric hindrance imparted by the ortho-methyl group and the electronic influence of the meta-methoxy group, the choice of solvent is a crucial parameter for achieving high yields and reaction efficiency. This document offers detailed protocols and data to guide the optimization of these important synthetic transformations.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The reaction's success is highly dependent on several factors, with the solvent system being one of the most critical. The solvent influences the solubility of reactants and catalysts, the stability of the catalytic species, and the rates of the individual steps in the catalytic cycle. For sterically hindered substrates like this compound, careful solvent selection is paramount to overcoming the challenges associated with slower reaction kinetics.
Data Presentation: Solvent Effects on Suzuki-Miyaura Coupling of Sterically Hindered Boronic Acids
| Entry | Boronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95[1] |
| 2 | 2,6-Dimethylphenylboronic acid | 1-Bromo-2-methylnaphthalene | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 100 | 24 | 85 |
| 3 | Mesitylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3) | - | Ba(OH)₂ (2.0) | DME/H₂O (4:1) | 80 | 4 | >95[2] |
| 4 | 2-Methylphenylboronic acid | 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | THF/H₂O (10:1) | 80 | 22 | 75[3] |
| 5 | 2-Methoxyphenylboronic acid | 2-Bromonaphthalene | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3.0) | DMF/H₂O (4:1) | 90 | 12 | 88 |
Experimental Protocols
The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound, utilizing common solvent systems. These protocols can serve as a starting point for optimization.
Protocol 1: General Procedure using Dioxane/Water
This protocol is a robust and widely applicable method for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides and iodides.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum.
-
Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 8 mL dioxane and 2 mL water for a 0.1 M reaction).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using Toluene/Water
This protocol is suitable for reactions that may require higher temperatures to proceed efficiently.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the aryl halide, Pd₂(dba)₃, XPhos, and K₂CO₃.
-
Add degassed toluene and degassed water via syringe in a 5:1 ratio.
-
Thoroughly degas the biphasic mixture with a stream of inert gas for 15-20 minutes while stirring.
-
Heat the reaction to 110 °C with vigorous stirring to ensure efficient mixing of the two phases.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with toluene.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Protocol 3: General Procedure using DMF
N,N-Dimethylformamide (DMF) is a polar aprotic solvent that can be effective for challenging couplings, particularly with less reactive aryl chlorides.
Materials:
-
This compound (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry reaction vessel, add this compound, the aryl chloride, Pd(dppf)Cl₂, and Cs₂CO₃ under an inert atmosphere.
-
Add degassed DMF via syringe.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction's progress by LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Note: Strategic Ligand Selection for Suzuki-Miyaura Cross-Coupling of Sterically Hindered (3-Methoxy-2-methylphenyl)boronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency. However, substrates with significant steric hindrance, such as (3-Methoxy-2-methylphenyl)boronic acid, present a considerable challenge. The bulky ortho-methyl and meta-methoxy groups impede the crucial steps of the catalytic cycle, often leading to low yields and slow reaction rates. The strategic selection of a suitable ligand for the palladium catalyst is paramount to overcoming these steric barriers. This document provides a detailed guide to ligand selection, experimental protocols for ligand screening, and a summary of expected performance based on data from analogous sterically hindered systems.
The efficacy of the palladium-catalyzed coupling is heavily influenced by the ligand's steric and electronic properties. For sterically demanding substrates, bulky and electron-rich ligands are generally required.[1][2] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is necessary for the oxidative addition of a sterically hindered aryl halide.[3][4] Furthermore, they accelerate the reductive elimination step, which can be a rate-limiting step in the formation of sterically congested biaryl products.[2][5]
Two main classes of ligands have proven to be particularly effective for challenging Suzuki-Miyaura couplings:
-
Bulky Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and CPhos are characterized by their bulk and electron-rich nature, which enhances catalytic activity for hindered substrates.[1][6][7]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and form highly stable complexes with palladium. Their unique steric profiles can be tailored to facilitate couplings of even tetra-ortho-substituted biaryls.[3][4][8]
Recommended Ligands for this compound
A systematic ligand screening is the most effective approach to identify the optimal conditions for the coupling of this compound with a given aryl halide. Below is a curated list of commercially available, high-performance ligands recommended for an initial screening.
Table 1: Recommended Ligands for Initial Screening
| Ligand Class | Ligand Name | Structure | Key Features & Rationale |
| Biaryl Phosphine | SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active, enabling reactions at lower temperatures and catalyst loadings. Excellent general ligand for a wide variety of substrates, including sterically hindered ones.[1] |
| Biaryl Phosphine | XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Proven to be a highly universal ligand for Suzuki-Miyaura reactions, especially with hindered aryl substrates and heteroaryl halides.[6][7] |
| Biaryl Phosphine | RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective for challenging couplings where other ligands may fail. |
| Biaryl Phosphine | CPhos | 2-Dicyclohexylphosphino-2',6'-bis(N,N-dimethylamino)biphenyl | Provides excellent results for challenging couplings, often with high yields at elevated temperatures.[1] |
| N-Heterocyclic Carbene (NHC) | IPr (PEPPSI-IPr precatalyst) | 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene | Highly active and versatile NHC ligand, often used for coupling sterically hindered aryl chlorides.[8] |
| N-Heterocyclic Carbene (NHC) | IMes (PEPPSI-IMes precatalyst) | 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene | Offers a different steric and electronic profile compared to IPr, potentially beneficial for specific substrate combinations. |
Comparative Performance Data
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 2,4,6-Trimethylphenylboronic acid | 2-Chlorotoluene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 95 |
| 2,6-Dimethylphenylboronic acid | 2-Bromoanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 80 | 92 |
| 2-Isopropylphenylboronic acid | 1-Bromo-2,4,6-trimethylbenzene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
| Mesitylboronic acid | 2-Chloro-1,3-dimethylbenzene | PEPPSI-IPr | K₂CO₃ | t-AmylOH | 100 | 97 |
| 2-(Trifluoromethoxy)phenylboronic acid | 2-Bromo-1,3-dichloro-5-nitrobenzene | Pd₂(dba)₃ / L1* | K₂CO₃ | THF | 60 | >70 |
*L1 = 4-(2-(diphenylphosphino)phenyl)morpholine[9]
Experimental Protocols
Protocol 1: High-Throughput Ligand Screening Workflow
This protocol outlines a microscale, parallel experimentation approach to efficiently screen multiple ligands for the desired Suzuki-Miyaura coupling.[10][11]
Workflow Diagram
Caption: High-throughput workflow for ligand screening.
Materials:
-
This compound (1.2 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like PEPPSI-IPr) (1-2 mol%)
-
Ligand array (see Table 1) (1.2 - 2.4 mol% relative to Pd)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere glovebox or Schlenk line
-
96-well reaction plate with sealing mat
-
Automated liquid handler or multichannel pipette
Procedure:
-
Preparation: Inside an inert atmosphere glovebox, dispense the solid palladium precatalyst and the array of ligands into the wells of the 96-well plate.
-
Reagent Addition: Prepare stock solutions of the aryl halide and the boronic acid in the chosen solvent. Prepare a slurry of the base in the same solvent.
-
Dispensing: Using an automated liquid handler or multichannel pipette, dispense the aryl halide stock solution, the boronic acid stock solution, and the base slurry into each well.
-
Reaction: Seal the 96-well plate securely with a sealing mat. Transfer the plate to a heated stirring block set to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Allow the reactions to proceed for a set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, unseal the plate and quench a small aliquot from each well with a suitable solvent (e.g., ethyl acetate) containing an internal standard. Analyze the aliquots by LC-MS or GC-MS to determine the percent conversion and identify the most promising ligands.
Protocol 2: General Procedure for Scale-Up Synthesis
Once the optimal ligand has been identified, this general protocol can be used for a preparative scale reaction.
Catalytic Cycle Diagram
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Procedure:
-
Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the chosen palladium precatalyst (0.01 mmol, 1 mol%), the optimal ligand (0.012 mmol, 1.2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen).[12]
-
Solvent Addition: Add the degassed solvent (5 mL) via syringe.
-
Reaction: Stir the reaction mixture at the predetermined optimal temperature. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired biaryl product.[1]
The successful Suzuki-Miyaura coupling of sterically hindered substrates like this compound is highly dependent on the judicious choice of ligand. Bulky, electron-rich biaryl phosphines and N-heterocyclic carbenes are the premier classes of ligands for these challenging transformations. A systematic high-throughput screening approach is the most efficient method to identify the optimal ligand and reaction conditions, paving the way for successful scale-up and application in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Scale-Up Synthesis of (3-Methoxy-2-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Methoxy-2-methylphenyl)boronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Boronic acids and their derivatives are highly valued in the pharmaceutical and materials science industries for their role as key intermediates, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] This reaction is a powerful method for forming carbon-carbon bonds, enabling the construction of complex molecular architectures, such as biaryls, which are common motifs in drug candidates.[4] The unique electronic and steric properties imparted by the methoxy and methyl substituents on the phenyl ring allow for fine-tuning the characteristics of the final products.[3] Boron-containing compounds, including boronic acids, have gained significant attention in medicinal chemistry, with several FDA-approved drugs like Bortezomib, Ixazomib, and Vaborbactam highlighting their therapeutic potential.[5][6][7] The development of robust and scalable synthetic routes to substituted phenylboronic acids is therefore a critical endeavor for advancing drug discovery and development programs.[5][8]
Applications
This compound is primarily utilized in palladium-catalyzed cross-coupling reactions to introduce the 3-methoxy-2-methylphenyl group into a target molecule.
-
Drug Discovery: It is a key reagent for synthesizing complex organic molecules and libraries of compounds for high-throughput screening. Its derivatives are investigated for various biological activities, including as enzyme inhibitors.[5][6]
-
Medicinal Chemistry: The boronic acid functional group itself can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine residues in enzymes.[6]
-
Materials Science: This compound can be used in the synthesis of advanced polymers and organic electronic materials where the specific substitution pattern influences the material's properties.[1][3]
Scale-Up Synthesis Protocol
This protocol is adapted from established procedures for analogous phenylboronic acids and is designed for scale-up applications.[9][10][11][12] The synthesis proceeds via ortho-lithiation of 3-bromo-2-methylanisole followed by borylation with a trialkyl borate and subsequent acidic hydrolysis.
Materials and Equipment
-
Reactors: Multi-neck, jacketed glass reactors equipped with overhead mechanical stirrers, temperature probes, and inert gas (Nitrogen or Argon) inlets.
-
Addition Funnels: Pressure-equalizing dropping funnels for controlled addition of reagents.
-
Cooling System: A cryostat or a dry ice/acetone bath capable of maintaining temperatures down to -78 °C.
-
Reagents: 3-bromo-2-methylanisole, n-Butyllithium (n-BuLi) in hexanes, Trimethyl borate (B(OMe)₃), Anhydrous Tetrahydrofuran (THF), Hydrochloric acid (HCl), Methyl isobutyl ketone (MIBK), and brine solution.
-
Glassware: Standard laboratory glassware for workup and extraction.
-
Purification: Filtration funnels and drying equipment.
Experimental Procedure
-
Reaction Setup: A dry, multi-neck reactor is charged with 3-bromo-2-methylanisole (1.0 eq). Anhydrous THF is added to dissolve the starting material under a nitrogen atmosphere.
-
Cooling: The reaction mixture is cooled to between -70 °C and -78 °C using a suitable cooling bath.[11]
-
Lithiation: n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via a pressure-equalizing dropping funnel over 45-60 minutes. The internal temperature must be carefully monitored and maintained below -65 °C throughout the addition.[11][12] After the addition is complete, the resulting mixture is stirred at this temperature for an additional hour.
-
Borylation: Trimethyl borate (1.5 eq) is added dropwise to the reaction mixture, again ensuring the internal temperature does not rise above -65 °C.[11] The addition should take approximately 30 minutes. The reaction is then allowed to stir for 1 hour at -70 °C before being allowed to warm slowly to room temperature overnight.[12]
-
Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of 2 M aqueous hydrochloric acid (4.0 eq) while cooling the reactor in an ice-water bath. The mixture is then stirred vigorously at room temperature for at least 4 hours, or until hydrolysis is complete (as monitored by TLC or LC-MS).
-
Workup and Extraction: Methyl isobutyl ketone (MIBK) is added to the reactor, and the mixture is stirred for 15 minutes.[11] The layers are then separated. The aqueous layer is extracted a second time with MIBK. The organic phases are combined.
-
Washing: The combined organic layer is washed sequentially with water and then a saturated brine solution to remove any remaining inorganic impurities.
-
Isolation: The organic solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry washing with a non-polar solvent to afford the final product as a solid. The solid is collected by filtration and dried under vacuum.
Data Presentation
The following table summarizes the typical stoichiometry and expected yield for the synthesis.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Quantity (Example Scale) |
| 3-bromo-2-methylanisole | 1.0 | 201.06 | 201.1 g (1.0 mol) |
| n-Butyllithium (2.5 M) | 1.1 | 64.06 | 440 mL (1.1 mol) |
| Trimethyl borate | 1.5 | 103.91 | 156.4 mL (1.5 mol) |
| Tetrahydrofuran (THF) | - | 72.11 | 2.0 L |
| 2 M Hydrochloric Acid | 4.0 | 36.46 | 2.0 L |
| Methyl isobutyl ketone | - | 100.16 | 2.0 L |
| Product | |||
| This compound | Theoretical Yield | 165.99 | 166.0 g |
| Expected Yield | ~80-90% | 133 - 149 g |
Visualizations
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencedaily.com [sciencedaily.com]
- 9. 3-Methoxyphenylboronic acid | 10365-98-7 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]
- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of (3-Methoxy-2-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving (3-Methoxy-2-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings, especially with sterically hindered substrates like this compound, can be attributed to several factors. The primary areas to troubleshoot are the catalyst system, reaction conditions, and reagent stability.[1] Key parameters to check include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered substrates.[2] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[1][2]
-
Base Selection: The base activates the boronic acid for transmetalation. Moderately strong bases like K₃PO₄ and Cs₂CO₃ are often effective.[2]
-
Solvent System: Anhydrous, polar aprotic solvents like dioxane or toluene are commonly used.[3] The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.[2]
-
Reaction Temperature: Sterically hindered substrates often necessitate higher temperatures (e.g., 80-110 °C) to overcome the activation energy barrier.[1]
-
Inert Atmosphere: Oxygen contamination can lead to catalyst decomposition and homocoupling of the boronic acid. It is critical to ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) and that solvents are properly degassed.[1]
Q2: I am observing significant amounts of homocoupling product from my boronic acid. How can this be minimized?
A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[1] To minimize this:
-
Thorough Degassing: Ensure all solvents are rigorously degassed before use. This can be achieved by bubbling an inert gas through the solvent or by using freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling. If the problem persists, screening different palladium precatalysts and ligands may be necessary.
Q3: Protodeboronation of this compound seems to be a major issue in my reaction. What strategies can I employ to mitigate this?
A3: Protodeboronation, the cleavage of the C-B bond, is a significant challenge, particularly with electron-rich or sterically hindered boronic acids.[4] To address this:
-
Use Anhydrous Conditions: The presence of water can facilitate protodeboronation.[5] Using anhydrous solvents and reagents is critical.
-
Choice of Base: While some water can be beneficial for certain bases, excessive water should be avoided. Using a base like potassium fluoride (KF) under anhydrous conditions can sometimes be effective.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can provide a "slow-release" of the active boronic acid during the reaction, keeping its concentration low and reducing the rate of protodeboronation.[6]
-
Reaction Time: Shorter reaction times can be optimal to "outrun" the competing protodeboronation side reaction, necessitating the use of a highly active catalyst system.[7]
Q4: How do I select the optimal ligand for the coupling of this sterically hindered boronic acid?
A4: Ligand selection is paramount for successful Suzuki coupling with sterically hindered substrates.[2] The general strategy is to employ bulky and electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species.[2]
-
Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are excellent choices for coupling hindered substrates as they accelerate both oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even for the synthesis of highly substituted biaryls.[8]
-
Specialized Ligands: For particularly challenging couplings, specialized ligands like AntPhos have shown superior performance.[3]
Data Presentation
Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Substrates
| Ligand | Palladium Precursor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 60 | [9] |
| L1 (P-bidentate) | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1.5 | 85 | [9] |
| DPPF | Pd₂(dba)₃ | K₂CO₃ | THF | 60 | 1 | 20 | [9] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95 | |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Xylenes | 140 | 12 | 63 | [8] |
Note: Yields are for representative sterically hindered Suzuki coupling reactions and may vary depending on the specific substrates and conditions.
Table 2: Effect of Base and Solvent on Suzuki Coupling of ortho-Substituted Phenylboronic Acids
| Base | Solvent | Temperature (°C) | Time (h) | Total Yield (%) | Reference |
| K₃PO₄ | Toluene | 90 | 1 | ~97 | [2] |
| K₃PO₄ | Xylene | 120 | 1 | ~97 | [2] |
| K₃PO₄ | Toluene | 70 | 10 (min) | ~95 | [2] |
| KF | Toluene | 90 | 10 (min) | ~69 | |
| Cs₂CO₃ | Toluene | 90 | 1 | ~49 | |
| Na₂CO₃ | Toluene | 90 | 1 | ~72 |
Note: Data is derived from studies on ortho-substituted phenylboronic acids and indicates general trends.
Experimental Protocols
General Protocol for Optimizing Suzuki-Miyaura Coupling of this compound
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: (3-Methoxy-2-methylphenyl)boronic acid in Suzuki-Miyaura Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (3-Methoxy-2-methylphenyl)boronic acid in their experiments. The information addresses common side reactions and offers strategies to optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?
A1: The primary side reactions encountered with this compound, a sterically hindered ortho-substituted boronic acid, are protodeboronation and homocoupling .
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom. This leads to the formation of 2-methylanisole as a byproduct and a reduction in the yield of the desired cross-coupled product. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.
-
Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl (2,2'-dimethyl-3,3'-dimethoxybiphenyl). Homocoupling is often mediated by the palladium catalyst, particularly in the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this side reaction.
Q2: I am observing a significant amount of the protodeboronated byproduct (2-methylanisole) in my reaction. How can I minimize this?
A2: Minimizing protodeboronation is critical for achieving a good yield. Consider the following strategies:
-
Choice of Base: The strength and nature of the base can significantly influence the rate of protodeboronation. While a base is necessary for the catalytic cycle, overly strong or aqueous bases can accelerate the undesired cleavage of the C-B bond. Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide.
-
Anhydrous Conditions: Water can act as a proton source for protodeboronation. Employing anhydrous solvents and reagents can significantly suppress this side reaction.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate and to monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature protodeboronation. The boronic acid is then generated in situ at a low concentration during the reaction.
Q3: My main impurity is the homocoupled product of this compound. What are the best practices to avoid this?
A3: Homocoupling can be suppressed by carefully controlling the reaction conditions:
-
Inert Atmosphere: Oxygen can promote the formation of Pd(II) species that lead to homocoupling. It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Catalyst Choice and Handling: Use a high-quality palladium catalyst and handle it under an inert atmosphere. Pre-catalysts that are readily activated to the active Pd(0) species can sometimes be advantageous.
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: I am experiencing low yields in my Suzuki coupling with this compound. What are the first troubleshooting steps I should take?
A4: Low yields with this sterically hindered boronic acid are a common challenge. A systematic approach to troubleshooting is recommended:
-
Verify Reagent Quality: Ensure that the this compound, aryl halide, catalyst, ligand, and base are of high purity and have been stored correctly. Boronic acids can degrade over time.
-
Optimize Catalyst and Ligand: For sterically hindered substrates, the choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu families (e.g., SPhos, XPhos, RuPhos), can significantly improve reaction efficiency by promoting the key steps of the catalytic cycle.
-
Screen Different Bases and Solvents: The combination of base and solvent can have a profound effect on the reaction outcome. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., toluene, dioxane, THF, with or without water).
-
Check Reaction Temperature: While higher temperatures can sometimes overcome the activation barrier for sterically hindered substrates, they can also promote side reactions. A careful optimization of the reaction temperature is often necessary.
Troubleshooting Guide
The following table summarizes common issues and recommended solutions when working with this compound.
| Issue | Potential Cause | Recommended Solution(s) |
| Low to No Yield of Desired Product | Inefficient catalytic cycle due to steric hindrance. | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).- Screen different palladium pre-catalysts.- Optimize the base and solvent system.- Gradually increase the reaction temperature. |
| Degradation of boronic acid. | - Use fresh, high-purity this compound.- Consider converting the boronic acid to a more stable pinacol ester. | |
| Significant Protodeboronation | Presence of a proton source (e.g., water). | - Use anhydrous solvents and reagents.- Employ a non-aqueous base. |
| Reaction conditions are too harsh. | - Lower the reaction temperature.- Reduce the reaction time by monitoring for completion. | |
| Inappropriate base. | - Use a weaker base (e.g., K₂CO₃, Cs₂CO₃). | |
| Formation of Homocoupling Product | Presence of oxygen. | - Thoroughly degas all solvents and reagents.- Maintain a strict inert atmosphere (N₂ or Ar). |
| Inefficient transmetalation step. | - Optimize the ligand and base to promote the desired cross-coupling pathway. | |
| Complex Reaction Mixture with Multiple Byproducts | Catalyst deactivation or side reactions. | - Ensure an inert atmosphere.- Screen different catalyst/ligand systems.- Analyze the byproducts to understand the decomposition pathways. |
Data on Side Reactions
While specific quantitative data for the side reactions of this compound is not extensively available in the literature, data from studies on structurally similar ortho-substituted phenylboronic acids can provide valuable insights. The following table presents hypothetical data based on typical observations for such compounds to illustrate the effect of reaction conditions on product distribution.
Table 1: Influence of Reaction Conditions on Product Distribution in a Suzuki-Miyaura Coupling with an ortho-Substituted Phenylboronic Acid
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 45 | 30 | 15 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 85 | 10 | 5 |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 90 | 5 | <5 |
Note: This data is illustrative and serves to demonstrate general trends. Actual results will vary depending on the specific substrates and reaction conditions.
Experimental Protocols
A general experimental protocol for a Suzuki-Miyaura coupling reaction with this compound is provided below. This should be considered a starting point, and optimization may be required for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with a stream of inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., dioxane, toluene). Bubble the inert gas through the solution for another 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and ligand (if required).
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visual Troubleshooting and Reaction Pathways
The following diagrams illustrate the key reaction pathways and a troubleshooting workflow to help diagnose and resolve common issues.
Caption: Main reaction pathway and competing side reactions.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Troubleshooting Low Conversion in (3-Methoxy-2-methylphenyl)boronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for reactions involving (3-Methoxy-2-methylphenyl)boronic acid. The following information is designed to address specific issues encountered during cross-coupling experiments, such as the Suzuki-Miyaura and Chan-Lam reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this compound stem from its structure. The ortho-methyl group introduces steric hindrance, which can slow down or inhibit the key steps in the catalytic cycle, particularly the transmetalation step.[1][2] Additionally, the methoxy group, while electronically donating, can potentially chelate to the metal center, influencing the reaction's regioselectivity and rate.[3][4] Like many boronic acids, it is also susceptible to common side reactions such as protodeboronation and homocoupling.[5][6]
Q2: How do the substituents on this compound affect its reactivity in Suzuki-Miyaura coupling?
A2: The substituents have competing effects. The ortho-methyl group creates significant steric bulk, which can hinder the approach of the boronic acid to the palladium catalyst, potentially leading to lower reaction rates and yields.[1][2] The meta-methoxy group is electron-donating, which generally increases the nucleophilicity of the aryl group, favoring the transmetalation step.[3] However, in some cases, an ortho-methoxy group has been observed to chelate with the palladium catalyst, which can influence the reaction's outcome.[4]
Q3: When should I consider using a boronate ester instead of the boronic acid?
A3: You should consider using a more stable boronate ester, such as a pinacol or MIDA ester, when you suspect degradation of the boronic acid is the cause of low conversion.[5][6] Boronic acids can be unstable under reaction conditions, leading to side reactions like protodeboronation. Boronate esters act as a "slow-release" source of the boronic acid, maintaining a low concentration in the reaction mixture and minimizing degradation.[6]
Q4: What are the typical side products in reactions with this compound?
A4: Common side products include:
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Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, yielding 2-methylanisole. This is often promoted by excessive water, strong bases, or high temperatures.[5]
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Homocoupling: The self-coupling of two molecules of the boronic acid to form 3,3'-dimethoxy-2,2'-dimethylbiphenyl. This can be caused by the presence of oxygen or issues with the catalyst's activity.[5]
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Dehalogenation: If your coupling partner is an aryl halide, you might observe the formation of the corresponding arene where the halogen has been replaced by a hydrogen atom.[5]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Low conversion is a frequent issue, often linked to the sterically hindered nature of this compound.
Caption: A logical workflow for troubleshooting low conversion.
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For sterically hindered substrates, bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[1]
-
Base Selection: The choice of base is critical. While strong bases can promote the reaction, they can also lead to degradation of the boronic acid. It is often beneficial to screen a variety of bases.
-
Solvent System: The solvent can significantly impact the solubility of reagents and the stability of intermediates. Anhydrous solvents are often preferred to minimize protodeboronation, though some reactions benefit from a small amount of water.[1]
-
Temperature: Higher temperatures can help overcome the activation energy barrier associated with sterically hindered substrates. However, be mindful that this can also increase the rate of side reactions.
The following table presents data from the Suzuki-Miyaura coupling of 3,4,5-tribromo-2,6-dimethylpyridine with ortho-methoxyphenylboronic acid, which shares the ortho-substituent characteristic with this compound. These conditions can serve as a starting point for optimization.[4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (9) | Toluene | 90 | 60 | 47 |
| 2 | Pd(OAc)₂ (5) | SPhos (5) | K₃PO₄ (9) | Xylene | 120 | 60 | 40 |
| 3 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (9) | Toluene | 90 | 10 | 52 |
Note: Yields correspond to the formation of a specific atropisomer in the cited study and are intended to provide a comparative baseline for reaction conditions.[4]
Issue 2: Low Yield in Chan-Lam Coupling
The Chan-Lam coupling provides an alternative for forming C-N or C-O bonds. Low yields can often be attributed to catalyst inactivation or suboptimal reaction parameters.
Caption: A workflow for troubleshooting low Chan-Lam coupling yields.
-
Copper Source: Copper(II) acetate is a common catalyst.[7][8] Ensure it is of good quality. Other copper sources like CuI or Cu₂O can also be effective.[9]
-
Base and Solvent: A mild base like pyridine or triethylamine is often used.[7] The reaction is typically performed in solvents such as dichloromethane (DCM) or methanol.
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Atmosphere: The Chan-Lam coupling is often run open to the air, as oxygen can be the terminal oxidant.[7][8] If you are running the reaction under an inert atmosphere, an external oxidant may be required.
-
Additives: In some cases, additives like pyridine N-oxide or TEMPO can improve the reaction efficiency.[10]
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a general starting point and should be optimized for your specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
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Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Base Addition: Add the degassed solvent (e.g., toluene or dioxane) and a solution of the base (e.g., K₃PO₄, 2.0 equiv in degassed water).
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Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
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Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Chan-Lam Coupling Reaction
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask open to the air, dissolve the amine or phenol (1.0 equiv), this compound (1.5 equiv), and copper(II) acetate (1.0 equiv) in a suitable solvent (e.g., DCM or methanol).
-
Base Addition: Add a base such as pyridine or triethylamine (2.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours (monitor by TLC or LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Purification of Reaction Products
Purification of the final product can be challenging due to the presence of unreacted starting materials, homocoupled byproducts, and catalyst residues.
Purification Workflow
Caption: A general workflow for the purification of cross-coupling products.
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Aqueous Workup: An initial aqueous workup is essential to remove inorganic salts and water-soluble impurities.
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Flash Column Chromatography: This is the most common method for separating the desired product from byproducts and residual catalyst. The choice of eluent is critical and should be determined by TLC analysis.
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Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. This method relies on the differential solubility of the product and impurities in a given solvent at different temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Chan-Lam Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Crude Product from (3-Methoxy-2-methylphenyl)boronic acid Coupling Reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude products from Suzuki-Miyaura coupling reactions involving (3-Methoxy-2-methylphenyl)boronic acid.
Troubleshooting Guides
The purification of biaryl compounds derived from sterically hindered boronic acids such as this compound can present several challenges. The following table outlines common problems, their potential causes, and recommended solutions to streamline the purification process.
| Problem Encountered | Potential Causes | Recommended Solutions |
| Incomplete Reaction | - Steric Hindrance: The ortho-methyl group on the boronic acid can slow down the catalytic cycle. - Inefficient Catalyst System: Standard catalysts may not be effective for sterically demanding substrates. | - Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration. - Optimize Catalyst System: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalytic activity. |
| Presence of Homocoupled Byproducts | - Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of the boronic acid.[1] - Use of a Pd(II) Precatalyst: Some Pd(II) sources can induce homocoupling during their in-situ reduction to Pd(0). | - Thorough Degassing: Degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. - Use a Pd(0) Catalyst: Consider using a direct Pd(0) source like Pd(PPh₃)₄. |
| Difficulty in Removing Unreacted Boronic Acid | - Similar Polarity: The boronic acid and the desired product may have similar polarities, making chromatographic separation challenging. | - Aqueous Base Wash: Perform a liquid-liquid extraction with an aqueous base (e.g., 1M NaOH or K₂CO₃). The boronic acid will form a water-soluble boronate salt and partition into the aqueous layer.[1] |
| Product is an Oil or Fails to Crystallize | - Presence of Impurities: Residual solvents or byproducts can inhibit crystallization. - Inherent Properties: The product may be a low-melting solid or an oil at room temperature. | - Purify by Column Chromatography: Use flash column chromatography to remove impurities prior to attempting recrystallization. - Trituration: If the product is an amorphous solid, triturate with a non-polar solvent (e.g., hexanes) to induce crystallization and wash away soluble impurities. |
| Co-elution of Product and Impurities during Chromatography | - Similar Polarity of Analytes: The desired product and impurities may have very close Rf values. | - Optimize Solvent System: Use a shallow solvent gradient during column chromatography. Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with Thin-Layer Chromatography (TLC) to achieve better separation.[2] |
| Residual Palladium in the Final Product | - Homogeneous Catalyst: The palladium catalyst used in the reaction remains dissolved in the organic phase. | - Filtration through Celite® or Silica Gel: Pass the crude reaction mixture through a short plug of Celite® or silica gel to adsorb the palladium catalyst. - Use of Metal Scavengers: Treat the product solution with a commercially available palladium scavenger. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a Suzuki coupling reaction with this compound?
A1: Common impurities include unreacted starting materials (the aryl halide and the boronic acid), homocoupled byproducts (from the dimerization of the boronic acid or the aryl halide), and residual palladium catalyst. Due to the steric hindrance of the ortho-methyl group, incomplete reaction leading to a significant amount of starting material can also be a common issue.
Q2: How can I effectively remove the unreacted this compound from my crude product?
A2: An effective method is to perform an aqueous workup with a basic solution (e.g., 1M NaOH or saturated K₂CO₃). The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which will be extracted into the aqueous phase. The desired biaryl product will remain in the organic layer.
Q3: My desired product and a homocoupled byproduct have very similar polarities. How can I separate them?
A3: This is a common challenge in the purification of biaryl compounds. Meticulous column chromatography with a shallow solvent gradient is often the most effective method.[2] It is crucial to first perform a thorough screening of different solvent systems using TLC to find the optimal conditions for separation. If the product is a solid, recrystallization from a carefully selected solvent system can also be a powerful purification technique.
Q4: I am having trouble getting my product to crystallize. What can I do?
A4: If your product is an oil or a waxy solid, it is likely due to the presence of impurities. The first step should be to purify the material using column chromatography. If the purified product is still not crystalline, you can try trituration with a non-polar solvent like hexanes or pentane. This can help to induce crystallization and remove any remaining non-polar impurities. If the product is inherently an oil, purification by chromatography is the primary method.
Q5: What are some good starting solvent systems for column chromatography of a biaryl product derived from this compound?
A5: For biaryl compounds, a good starting point for column chromatography is a mixture of a non-polar solvent and a moderately polar solvent. Common systems include gradients of ethyl acetate in hexanes or dichloromethane in hexanes. For more polar biaryls, a small amount of methanol can be added to the eluent. For the specific product , a system of hexane:dichloromethane could be a good starting point to test on TLC.[2]
Experimental Protocols
Protocol 1: General Aqueous Workup
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After the reaction is complete, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
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Transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with:
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1M aqueous NaOH or saturated aqueous K₂CO₃ (2 x 50 mL) to remove unreacted boronic acid.
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Water (1 x 50 mL).
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Brine (1 x 50 mL).
-
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Filter to remove the drying agent.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
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Adsorbent: Silica gel (230-400 mesh) is typically used.
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Eluent Selection: Based on TLC analysis, choose a solvent system that provides good separation between the desired product and impurities (typically a mixture of hexanes and ethyl acetate or dichloromethane).[2]
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Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluent mixture.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the top of the silica gel bed.
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Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity (gradient elution).
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Fraction Collection: Collect fractions and monitor their composition by TLC.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Recrystallization
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Solvent Screening: In small test tubes, test the solubility of a small amount of the purified product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures with water or hexanes) at room temperature and upon heating.[3] An ideal solvent will dissolve the compound when hot but not when cold.
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Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Further cooling in an ice bath can maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting flowchart for purification.
Caption: General experimental workflow for purification.
References
Impact of ortho-methyl group on (3-Methoxy-2-methylphenyl)boronic acid reactivity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (3-Methoxy-2-methylphenyl)boronic acid in their experiments, with a particular focus on the impact of the ortho-methyl group on its reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields with this substrate are commonly attributed to the steric hindrance imposed by the ortho-methyl group, which can impede key steps in the catalytic cycle. The primary factors to troubleshoot are the catalyst system (palladium precursor and ligand), the choice of base, and the reaction solvent. Standard catalysts like Pd(PPh₃)₄ are often not effective for sterically hindered substrates.
Q2: How exactly does the ortho-methyl group on this compound hinder the reaction?
A2: The ortho-methyl group creates significant steric bulk around the boronic acid moiety. This bulk can slow down or inhibit two critical steps in the Suzuki-Miyaura catalytic cycle:
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Transmetalation: The transfer of the aryl group from boron to the palladium center is sterically hindered, reducing the rate of this essential step.
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Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium catalyst, can also be slowed by the steric clash of the bulky substituents.
Q3: What type of palladium catalyst and ligand system is recommended for this hindered boronic acid?
A3: For sterically hindered substrates like this compound, it is crucial to use a catalyst system that can overcome the steric challenges.
-
Palladium Precursors: Pd(OAc)₂ or Pd₂(dba)₃ are common choices that are reduced in situ to the active Pd(0) species.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, and RuPhos are highly recommended as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate the reductive elimination step. N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in coupling tetra-ortho-substituted biaryls.
Q4: I am observing significant homocoupling of my boronic acid. What causes this side reaction and how can it be minimized?
A4: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or certain Pd(II) species in the reaction mixture. To minimize this:
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Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.
-
Use a Pd(0) Source: Starting directly with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient, leading to side reactions.
-
Ligand Choice: The use of bulky, electron-rich ligands, as mentioned in A3, will favor the desired cross-coupling pathway over homocoupling.
Q5: What are the optimal base and solvent choices for coupling with this compound?
A5: The selection of base and solvent is critical and can significantly influence the reaction outcome.
-
Base Selection: A moderately strong base is often required to activate the boronic acid for transmetalation without causing significant decomposition. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices. For particularly challenging or highly hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary.
-
Solvent Selection: Aprotic polar solvents are generally preferred. Toluene, dioxane, or THF are commonly used. A combination of an organic solvent with a small amount of water (e.g., Dioxane/H₂O 10:1) can sometimes be beneficial, especially when using phosphate or carbonate bases.
Q6: My boronic acid appears to be degrading during the reaction, leading to protodeboronation. How can I improve its stability?
A6: Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for boronic acids, especially under harsh reaction conditions. To mitigate this:
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Use Boronate Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester. These esters can slowly release the boronic acid under the reaction conditions, minimizing its concentration and subsequent degradation.
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Potassium Trifluoroborate Salts (BF₃K): These salts are highly stable, crystalline solids that are significantly less prone to protodeboronation and can be used directly in the coupling reaction.
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MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are particularly useful for sequential cross-coupling reactions.
Data Presentation: Impact of the ortho-Methyl Group
| Parameter | (3-Methoxyphenyl)boronic acid (No ortho-substituent) | This compound (ortho-methyl group) | Expected Impact of ortho-Methyl Group |
| Reaction Rate | Generally faster | Significantly slower | Decreased reaction rate due to steric hindrance. |
| Required Temperature | Moderate (e.g., 80 °C) | Higher (e.g., 100-110 °C) | More forcing conditions are often required. |
| Catalyst System | Standard catalysts (e.g., Pd(PPh₃)₄) may suffice. | Requires specialized bulky ligands (e.g., SPhos, XPhos). | Increased demand for sterically demanding and highly active catalysts. |
| Yield | Generally high under standard conditions. | Often lower and more variable; requires careful optimization. | Potential for lower yields if conditions are not optimized. |
| Side Reactions | Prone to standard side reactions like homocoupling. | Increased propensity for incomplete reaction and protodeboronation. | Steric hindrance can favor decomposition pathways over the desired coupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide with this compound:
This protocol is a general starting point and should be optimized for specific substrates.
1. Catalyst Pre-activation (if applicable):
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In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., SPhos, 4 mol%) to a dry reaction vessel equipped with a stir bar.
2. Reagent Addition:
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To the reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
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Seal the vessel with a septum.
3. Solvent Addition:
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Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
4. Reaction:
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Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
5. Monitoring:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
6. Workup:
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After the reaction is complete, cool the mixture to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purification:
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Purify the crude product by flash column chromatography.
Visualizations
Caption: Steric hindrance from the ortho-methyl group impeding catalyst approach.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura reactions.
Technical Support Center: Managing Homocoupling of (3-Methoxy-2-methylphenyl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage the homocoupling of (3-Methoxy-2-methylphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Byproduct
Symptoms:
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Lower than expected yield of the desired cross-coupled product.
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Presence of a significant amount of a symmetrical biaryl byproduct, 2,2'-dimethyl-3,3'-dimethoxybiphenyl, in the crude reaction mixture, identifiable by LC-MS or NMR analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps & Recommendations |
| Presence of Dissolved Oxygen | 1. Improve Degassing: Oxygen is a primary promoter of homocoupling.[1][2] Ensure rigorous deoxygenation of the solvent and reaction mixture. Recommendation: Use the freeze-pump-thaw method (at least three cycles) for the most effective oxygen removal. Alternatively, sparge the solvent with an inert gas (e.g., argon or nitrogen) for an extended period (30-60 minutes).[2] 2. Maintain Inert Atmosphere: Ensure all manipulations are performed under a positive pressure of an inert gas. |
| Use of a Palladium(II) Precatalyst | 1. Switch to a Pd(0) Source: Pd(II) precursors can directly react with the boronic acid to cause homocoupling during their in-situ reduction to the active Pd(0) species.[2] Recommendation: Use a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Employ Precatalysts: Consider using modern palladium precatalysts (e.g., Buchwald or Nolan precatalysts) that are designed for clean and efficient generation of the active Pd(0) species. |
| High Instantaneous Concentration of Boronic Acid | 1. Slow Addition: A high concentration of the boronic acid can favor the bimolecular homocoupling reaction. Recommendation: Employ a slow, dropwise addition of the this compound solution to the reaction mixture over a period of 30-60 minutes using a syringe pump.[2] |
| Inappropriate Choice of Base | 1. Screen Weaker Bases: While a base is necessary to activate the boronic acid, strong bases can sometimes promote side reactions. Recommendation: Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH. The choice of base can be critical and may require screening. |
| Suboptimal Ligand Choice | 1. Use Bulky, Electron-Rich Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the reaction pathway. For sterically hindered substrates like this compound, the right ligand is critical. Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These can accelerate the desired reductive elimination step over pathways leading to homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form a symmetrical biaryl, 2,2'-dimethyl-3,3'-dimethoxybiphenyl. This side reaction consumes the boronic acid and the catalyst, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.
Q2: Why is this compound particularly susceptible to homocoupling?
A2: While not inherently more susceptible than all other boronic acids, its steric hindrance due to the ortho-methyl group can slow down the desired cross-coupling reaction. If the reaction conditions are not optimized, the slower rate of the main reaction can make the competing homocoupling side reaction more significant. The electronic effects of the methoxy and methyl groups also influence the reactivity.
Q3: What are the primary drivers of boronic acid homocoupling?
A3: The two main factors that promote homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of Palladium(II) catalyst precursors.[2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the homocoupling of the boronic acid.[2] Pd(II) precatalysts can also directly participate in homocoupling during the initial phase of the reaction.
Q4: How can I visually identify if homocoupling is a major issue in my reaction?
A4: Visual identification during the reaction is difficult. The primary indication of significant homocoupling will be a lower than expected yield of your desired product. Upon analysis of the crude reaction mixture by techniques like TLC, LC-MS, or NMR, you will observe the presence of the symmetrical biaryl byproduct, 2,2'-dimethyl-3,3'-dimethoxybiphenyl.
Q5: Can the choice of solvent influence the extent of homocoupling?
A5: Yes, the solvent can play a role. Aprotic solvents like dioxane, THF, or toluene are commonly used. While a small amount of water is often necessary to dissolve the base, excessive water can sometimes promote homocoupling. For sterically hindered couplings, careful optimization of the solvent system is recommended.
Q6: Are there any additives that can help suppress homocoupling?
A6: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling, likely by minimizing the concentration of Pd(II) species in the reaction mixture.
Data Presentation
The following tables summarize the expected qualitative effects of various reaction parameters on the homocoupling of sterically hindered arylboronic acids like this compound. Note: The yield percentages are illustrative and will vary depending on the specific reaction partners and conditions.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Expected Homocoupling | Expected Cross-Coupling Yield | Rationale |
| Pd(OAc)₂ | Higher | Lower | In-situ reduction to Pd(0) can be accompanied by homocoupling.[2] |
| Pd(PPh₃)₄ | Lower | Higher | Pd(0) source, directly enters the catalytic cycle. |
| Buchwald Precatalyst | Lowest | Highest | Designed for clean and efficient generation of the active Pd(0) catalyst. |
Table 2: Effect of Reaction Atmosphere on Homocoupling
| Atmosphere | Degassing Method | Expected Homocoupling | Expected Cross-Coupling Yield |
| Air | None | High | Low |
| Inert (N₂ or Ar) | Sparging (30 min) | Moderate to Low | Moderate to High |
| Inert (N₂ or Ar) | Freeze-Pump-Thaw (3 cycles) | Lowest | Highest |
Table 3: Effect of Boronic Acid Addition Method on Homocoupling
| Addition Method | Expected Homocoupling | Expected Cross-Coupling Yield | Rationale |
| All at once | Higher | Lower | High initial concentration of boronic acid favors homocoupling. |
| Slow addition (Syringe Pump) | Lower | Higher | Maintains a low instantaneous concentration of the boronic acid.[2] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide, incorporating best practices to minimize homocoupling.
1. Degassing the Solvent:
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Place the chosen solvent (e.g., dioxane, toluene) in a Schlenk flask.
-
Perform at least three freeze-pump-thaw cycles to ensure rigorous removal of dissolved oxygen.
-
Alternatively, sparge the solvent with a subsurface stream of argon or nitrogen for at least 30 minutes.
2. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent via syringe.
-
Add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) under a positive pressure of inert gas.
3. Reagent Addition:
-
In a separate dry flask, dissolve this compound (1.2-1.5 equiv.) in a minimal amount of the degassed solvent.
-
Using a syringe pump, add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes.
4. Reaction and Work-up:
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Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for minimizing homocoupling.
Caption: Competing pathways of Suzuki coupling and homocoupling.
References
Technical Support Center: Catalyst Deactivation in Reactions with (3-Methoxy-2-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in Suzuki-Miyaura coupling reactions involving (3-Methoxy-2-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary suspects for catalyst deactivation?
A1: Low yields with this sterically hindered boronic acid often point to issues within the catalytic cycle. The primary causes of catalyst deactivation include:
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Ligand Degradation or Dissociation: The bulky nature of the boronic acid can necessitate higher temperatures, which may lead to the degradation of phosphine ligands.
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Formation of Inactive Palladium Species: The catalyst can aggregate to form palladium black, an inactive form of the catalyst, especially at low ligand-to-metal ratios or high temperatures.
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Protodeboronation of the Boronic Acid: this compound can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen), especially in the presence of strong bases and water, which removes it from the productive catalytic cycle.
Q2: What is the role of the ortho-methyl and meta-methoxy substituents on the boronic acid in catalyst deactivation?
A2: The ortho-methyl group introduces significant steric hindrance around the boron center. This steric bulk can slow down the transmetalation step of the catalytic cycle, a key step where the organic group is transferred from boron to the palladium catalyst. Slower transmetalation can provide a larger window for catalyst deactivation pathways to occur. The meta-methoxy group is electron-donating, which can influence the electronic properties of the aryl ring but is less likely to be a direct cause of catalyst deactivation compared to the steric effect of the ortho-methyl group.
Q3: Can the choice of palladium precursor affect catalyst activity and deactivation?
A3: Yes, the choice of palladium precursor is crucial. Pd(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ require in-situ reduction to the active Pd(0) species. Inefficient reduction can lead to side reactions and catalyst deactivation. Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes offer better results by ensuring a sufficient initial concentration of the active catalyst.
Q4: How does the base influence catalyst stability and the overall reaction?
A4: The base plays a critical role in activating the boronic acid for transmetalation. However, an inappropriate choice of base can lead to catalyst deactivation and other side reactions. Strong bases can promote the degradation of sensitive starting materials or ligands. For sterically hindered boronic acids, a careful screening of bases is often necessary to find a balance between efficient transmetalation and catalyst stability. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you are observing minimal or no desired product, a systematic approach is necessary to diagnose the issue.
Troubleshooting Workflow:
Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Run a control reaction with a known, reliable substrate pair. | Use a fresh batch of catalyst and ligand. Consider a different palladium precursor (e.g., a pre-formed Pd(0) source). |
| Suboptimal Ligand | The reaction appears stalled with no further conversion. | For sterically hindered couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often more effective. Perform a ligand screen. |
| Incorrect Base or Solvent | Inconsistent results or formation of byproducts. | Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, 2-MeTHF, with or without water). |
| Protodeboronation | LC-MS analysis of the reaction mixture shows the presence of 2-methylanisole. | Use anhydrous conditions. Consider milder bases like KF. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) and use it in the coupling reaction. |
| Oxygen Contamination | The reaction mixture turns black rapidly, indicating palladium black formation. | Ensure proper degassing of the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
Issue 2: Reaction Stalls or is Sluggish
A common challenge with sterically hindered boronic acids is a slow reaction rate.
Possible Causes and Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Steric Hindrance | The reaction proceeds but at a very slow rate, even at elevated temperatures. | Increase the catalyst and/or ligand loading. Switch to a more active catalyst system, such as a palladacycle precatalyst with a bulky phosphine ligand. |
| Insufficient Temperature | The reaction is slow at standard temperatures (e.g., 80-90 °C). | Gradually increase the reaction temperature, monitoring for any signs of decomposition of starting materials or catalyst. |
| Poor Solubility | Reagents, particularly the base, are not fully dissolved. | Choose a solvent system that provides better solubility for all components. For solid bases, ensure they are finely powdered to maximize surface area. |
Quantitative Data from Experimental Examples
The following tables summarize reaction conditions from literature examples of Suzuki-Miyaura couplings with this compound.
Table 1: Catalyst and Ligand Effects
| Aryl Halide Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-N-methylaniline | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | Toluene/Propan-1-ol/H₂O | 80 | - | - |
| 4-Chloro-N-(3-sulfamoylphenyl)benzamide | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Dioxane | 80 | 2 | - |
Table 2: Base and Solvent Screening
| Aryl Halide Partner | Pd Catalyst | Ligand | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-N-methylaniline | Pd(OAc)₂ | PPh₃ | Na₂CO₃ (2) | Toluene/Propan-1-ol/H₂O | 80 | - | - |
| 4-Chloro-N-(3-sulfamoylphenyl)benzamide | Pd(dppf)Cl₂ | - | K₂CO₃ (3) | Dioxane | 80 | 2 | - |
Note: Yields were not specified in the source material but the conditions were reported for successful transformations.[1][2]
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the main catalytic cycle and potential off-cycle deactivation pathways.
Caption: The Suzuki-Miyaura catalytic cycle with key catalyst deactivation pathways highlighted.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
Materials:
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Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
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SPhos (4 mol%)
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K₃PO₄ (finely ground, 2.0 equiv)
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Anhydrous dioxane (to make a 0.1 M solution with respect to the aryl bromide)
Procedure:
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To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vial with a septum-lined cap.
-
Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Add the degassed anhydrous dioxane via syringe.
-
Place the vial in a preheated heating block or oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and water. Separate the layers.
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Catalyst, Ligand, and Base Screening
For challenging substrates, a parallel screen can efficiently identify optimal conditions.
Materials:
-
Stock solution of aryl halide in dioxane.
-
Stock solution of this compound in dioxane.
-
Array of palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂).
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Array of ligands (e.g., PPh₃, SPhos, XPhos, RuPhos).
-
Array of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).
-
Reaction vials in a parallel synthesis block.
Procedure:
-
Preparation: Prepare stock solutions of the aryl halide and boronic acid. If using solid catalysts and ligands, pre-weigh them into the reaction vials.
-
Reaction Setup: To an array of reaction vials, add the appropriate catalyst and ligand combination. Add the desired base to each vial.
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Seal the vials with septa and purge with an inert gas for 10-15 minutes.
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Using a syringe, add the degassed solvent to each vial, followed by the stock solutions of the boronic acid and aryl halide.
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Reaction and Analysis: Place the reaction block on a pre-heated stirrer plate and stir at the desired temperature for the specified time.
-
After the reaction time, cool the block to room temperature.
-
Take an aliquot from each vial for analysis by LC-MS or GC-MS to determine the relative conversion to the desired product.
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Based on the results, the most promising conditions can be selected for a larger-scale reaction.
References
Technical Support Center: Improving Selectivity in (3-Methoxy-2-methylphenyl)boronic acid Cross-Coupling
Welcome to the technical support center for optimizing cross-coupling reactions involving (3-Methoxy-2-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high selectivity and yield with this sterically hindered and electronically rich substrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?
Answer:
Low yields with this particular boronic acid are a common challenge and can stem from several factors related to its inherent steric and electronic properties. The primary reasons include:
-
Steric Hindrance: The ortho-methyl group on the phenyl ring significantly increases steric bulk around the boron center. This can impede crucial steps in the catalytic cycle, namely transmetalation and reductive elimination.[1]
-
Catalyst Inhibition/Deactivation: The methoxy group, while an electron-donating group that can facilitate oxidative addition, can also chelate to the palladium center. This chelation can sometimes stabilize the catalyst in an inactive state, hindering the reaction.[2][3]
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Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are critical for sterically demanding couplings.[1][4] Standard conditions, like using Pd(PPh₃)₄, are often ineffective for such hindered substrates.[1]
Troubleshooting Workflow for Low Yields:
Caption: Troubleshooting workflow for low yields.
Question 2: I am observing a significant amount of homocoupling of the this compound. How can I minimize this side reaction?
Answer:
Homocoupling is a common side reaction, especially with electron-rich boronic acids. It is often promoted by the presence of oxygen and Pd(II) species.[5]
Strategies to Minimize Homocoupling:
-
Thoroughly Degas the Reaction Mixture: Oxygen can facilitate the homocoupling pathway. Ensure your solvent and reaction setup are properly degassed, for example, by using the freeze-pump-thaw technique or by bubbling an inert gas (Argon or Nitrogen) through the solvent.
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst (e.g., Pd₂(dba)₃) to avoid incomplete reduction of a Pd(II) source, which can promote homocoupling.
-
Slow Addition of Boronic Acid: In some cases, adding the boronic acid slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
-
Ligand Choice: Certain ligands can be more prone to promoting homocoupling. Screening different ligands can help identify a system that favors the desired cross-coupling pathway.
Question 3: My reaction is suffering from protodeboronation. What is happening and how can I prevent it?
Answer:
Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This side reaction is often promoted by aqueous and basic conditions.[5][6] While this compound is not as electron-deficient as some other boronic acids that are highly susceptible to this, it can still be a problem under certain conditions.
Strategies to Minimize Protodeboronation:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous to minimize the presence of water, which is a proton source for this side reaction.[5]
-
Use a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or KF.[6]
-
Convert to a More Stable Derivative: Boronic acid pinacol esters or potassium trifluoroborate salts are generally more stable and less prone to protodeboronation.[7] These derivatives can slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing the side reaction.
Data Presentation: Ligand and Base Effects on Yield
The choice of ligand and base is critical for successful cross-coupling with sterically hindered boronic acids. The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions.
Table 1: Effect of Different Ligands on Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Toluene | 90 | 60 |
| 2 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene | 90 | 85 |
| 3 | Pd₂(dba)₃ | DPPF | K₂CO₃ | Toluene | 90 | 20 |
| 4 | Pd₂(dba)₃ | DPPB | K₂CO₃ | Toluene | 90 | 15 |
Data is illustrative and based on general findings for sterically hindered substrates.[8] Optimal conditions for this compound may vary.
Table 2: Effect of Different Bases on Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₂CO₃ | Toluene | 90 | 85 |
| 2 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 90 | 71 |
| 3 | Pd₂(dba)₃ | SPhos | NaOH | Toluene | 90 | 50 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 90 | 82 |
Data is illustrative and based on general findings for sterically hindered substrates.[8][9] Optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This protocol provides a starting point and will likely require optimization for specific substrates.
Materials:
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This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
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Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
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Ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₂CO₃, 2.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, palladium precatalyst, ligand, and base.
-
Reagent Addition: Add the this compound.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[7]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[7]
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
Decision Tree for Optimizing Reaction Conditions
Caption: Decision tree for selecting key reaction components.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Effect of temperature on (3-Methoxy-2-methylphenyl)boronic acid reaction kinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the effect of temperature on reaction kinetics involving (3-Methoxy-2-methylphenyl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: For long-term stability, it is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C. Refrigeration minimizes the risk of thermal degradation and protodeboronation over time, especially in the presence of moisture. For short periods, storage at room temperature may be acceptable if the compound is protected from moisture and light.
Q2: How does temperature generally affect the stability of this compound?
A2: Elevated temperatures can accelerate the degradation of arylboronic acids like this compound. The primary degradation pathway is often protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] This process is influenced by factors such as pH, the presence of water, and catalysts, with the rate generally increasing with temperature.[1][2] In the solid state, thermal decomposition can also occur at high temperatures, leading to the formation of impurities and a decrease in assay.
Q3: How does temperature impact the rate of Suzuki-Miyaura coupling reactions using this compound?
A3: In general, increasing the reaction temperature accelerates the rate of Suzuki-Miyaura coupling reactions.[3] Higher temperatures increase molecular kinetic energy, leading to more frequent and energetic collisions between reactant molecules, which can overcome the activation energy barrier of the reaction. However, an optimal temperature must be determined, as excessively high temperatures can lead to detrimental side reactions.[1][4]
Q4: What is the relationship between temperature and the undesired protodeboronation side reaction?
A4: The rate of protodeboronation, a common side reaction for arylboronic acids, is highly dependent on temperature.[2] Higher temperatures significantly increase the rate of this undesired pathway, where the C-B bond is cleaved to yield the corresponding arene (1-methoxy-2-methylbenzene in this case).[5] This side reaction competes with the desired cross-coupling reaction and can lead to reduced yields and the formation of impurities. The stability of boronic acids against protodeboronation can be enhanced by converting them to boronate esters, such as pinacol esters.[6][7]
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions.
-
Possible Cause: Thermal degradation or protodeboronation of this compound at the reaction temperature.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Systematically screen a range of temperatures. While higher temperatures can increase the reaction rate, they may also promote degradation.[1] Consider running the reaction at a lower temperature for a longer duration. A good starting point for many Suzuki couplings is between 60-80°C.[8]
-
Minimize Pre-heating Time: Add the boronic acid to the reaction mixture as late as possible, ideally just before initiating the reaction, to minimize its exposure to elevated temperatures in the presence of the base.[1]
-
Screen Milder Bases: Strong bases can accelerate protodeboronation, especially at higher temperatures.[1] Consider using milder bases such as K₃PO₄ or Cs₂CO₃.
-
Ensure Anhydrous Conditions: The presence of water can facilitate protodeboronation.[6] Ensure all solvents and reagents are thoroughly dried before use.
-
Verify Purity of Starting Material: Confirm the purity of your this compound via ¹H NMR or HPLC before use to ensure it has not degraded during storage.
-
Issue 2: Significant Formation of 1-methoxy-2-methylbenzene as a byproduct.
-
Possible Cause: Protodeboronation of this compound is occurring at a competitive rate with the desired coupling reaction.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of protodeboronation.[2]
-
Use a Boronate Ester: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Boronate esters are generally more resistant to protodeboronation under coupling conditions.[6][7][9]
-
Modify Catalytic System: Some palladium catalysts and ligands are more efficient at lower temperatures. Screen different catalyst systems that may allow for a reduction in the required reaction temperature.[2]
-
Data Presentation
Table 1: General Effect of Temperature on Key Reaction Parameters
| Parameter | Effect of Increasing Temperature | Rationale & Considerations |
| Reaction Rate | Increases | Follows general kinetic principles (Arrhenius equation). Rate enhancement must be balanced against stability.[10] |
| Product Yield | May Increase, then Decrease | Yield typically increases with rate until an optimum temperature is reached. Above this, degradation pathways dominate, reducing yield.[4] |
| Protodeboronation Rate | Increases Significantly | This is a common thermal degradation pathway for arylboronic acids, leading to byproduct formation and reduced yield.[2] |
| Catalyst Stability | May Decrease | Palladium catalysts can decompose at very high temperatures, leading to reduced activity. |
| Solvent Stability | Generally Stable | Ensure the reaction temperature is well below the boiling point of the solvent used. |
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in a Suzuki-Miyaura Coupling Reaction
-
Setup: In parallel reaction vessels (e.g., in a reaction block), add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Solvent Addition: Add the degassed reaction solvent (e.g., 1,4-dioxane/water, THF).
-
Substrate Addition: Add the this compound (1.1-1.5 eq) to each vessel.
-
Heating: Place the reaction block on separate stirrer hotplates pre-set to different temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Monitoring: Stir the reactions vigorously. Monitor the progress at set time intervals (e.g., 1h, 4h, 12h) by taking aliquots and analyzing via TLC, LC-MS, or GC-MS.
-
Work-up: Once a reaction reaches completion or a set time has passed, cool it to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, dry with a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product to determine yield and purity, quantifying the desired product and the protodeboronation byproduct.
-
Optimization: Compare the results across the different temperatures to identify the optimal condition that provides the best balance of reaction rate and minimal byproduct formation.
Protocol 2: Assessing the Thermal Stability of this compound
-
Sample Preparation: Weigh 5-10 mg of this compound into several HPLC vials. For solution stability, dissolve a known amount in an anhydrous aprotic solvent (e.g., acetonitrile) to a specific concentration and aliquot into the vials.
-
Incubation: Store the vials at different temperatures for a set period (e.g., 24 hours). Recommended temperatures for screening are 25°C (RT), 40°C, 60°C, and 80°C. Include a control sample stored at 4°C.
-
Sample Analysis: After the incubation period, cool all samples to room temperature. If in solution, dilute all samples to the same concentration.
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: Inject all samples onto the HPLC. Compare the chromatograms of the heated samples to the control sample. Calculate the percentage of the remaining this compound and identify any new peaks corresponding to degradation products. Plot the percentage of remaining boronic acid against temperature to visualize the thermal stability profile.
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting decision tree for low yield.
Caption: Competing pathways at different temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Temperature effects on the kinetics of a PbO2 electrosynthesis process in an alkaline bath - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Catalytic Landscape for (3-Methoxy-2-methylphenyl)boronic Acid Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the formation of carbon-carbon bonds is a fundamental pursuit, with the Suzuki-Miyaura cross-coupling reaction standing as a cornerstone methodology. The choice of catalyst is paramount to the success of these transformations, profoundly influencing reaction efficiency, yield, and substrate scope. This guide offers a comparative analysis of catalytic systems employed in Suzuki-Miyaura reactions involving (3-Methoxy-2-methylphenyl)boronic acid, a sterically hindered and electronically distinct building block. By presenting available experimental data, this report aims to assist researchers in selecting the optimal catalytic conditions for their synthetic endeavors.
Performance of Catalytic Systems in the Suzuki-Miyaura Coupling of this compound
The inherent steric hindrance of this compound, arising from the ortho-methyl group, presents a significant challenge in achieving high-yielding cross-coupling reactions. The selection of a suitable palladium catalyst and ligand is therefore critical to overcoming this steric barrier and facilitating efficient transmetalation and reductive elimination steps in the catalytic cycle.
Below is a compilation of experimental data from various studies that have utilized this compound in Suzuki-Miyaura cross-coupling reactions with different aryl halides.
| Aryl Halide | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| Aryl Bromide | Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 110 | - | 74-82 |
| Aryl Bromide | NiCl₂ | PPh₃ | K₃PO₄·nH₂O | Toluene | 80-100 | - | - |
Note: The data presented is compiled from different sources with varying reaction conditions and may not represent a direct head-to-head comparison. The yield for the NiCl₂/PPh₃ system was not explicitly provided in the available literature.
From the available data, palladium-based catalysts, particularly those employing bulky and electron-rich phosphine ligands such as SPhos and P(t-Bu)₃, have demonstrated high efficacy in the coupling of this compound with aryl bromides, achieving excellent yields. The use of Pd(dppf)Cl₂, a popular and versatile catalyst, also provides high yields. While nickel-based catalysts are a viable alternative for cross-coupling reactions, specific yield data for this particular substrate was not found in the reviewed literature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling:
A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂, or Pd₂(dba)₃; 1-5 mol%), the phosphine ligand (if required, in a 1:1 or 2:1 ratio to Pd), and the base (e.g., K₃PO₄ or K₂CO₃; 2.0-3.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. The appropriate anhydrous and degassed solvent (e.g., toluene, dioxane, or a mixture with water) is then added via syringe. The reaction mixture is heated to the specified temperature with vigorous stirring and monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Mechanistic Considerations and Experimental Workflow
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by transmetalation of the organoboron species to the palladium center, a step often facilitated by a base. The cycle concludes with reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The experimental workflow for a typical Suzuki-Miyaura reaction is depicted below, highlighting the key stages from reactant preparation to product isolation.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Navigating Reactivity: A Comparative Guide to (3-Methoxy-2-methylphenyl)boronic Acid and Its Isomers in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the successful synthesis of complex molecules. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. Within the diverse arsenal of reagents for this transformation, substituted phenylboronic acids play a pivotal role. This guide provides a comprehensive comparison of the reactivity of (3-Methoxy-2-methylphenyl)boronic acid and its various positional isomers, offering insights grounded in the fundamental principles of steric and electronic effects that govern this powerful reaction.
The Interplay of Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily dictated by two key factors:
-
Electronic Effects: The rate-determining transmetalation step is facilitated by a more nucleophilic aryl group on the boronic acid. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the ipso-carbon attached to the boron atom, thereby enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups can decrease reactivity.
-
Steric Effects: The spatial arrangement of substituents, particularly in the ortho position relative to the boronic acid moiety, can significantly impede the approach of the reagent to the palladium catalyst. This steric hindrance can slow down or even inhibit the transmetalation step, leading to lower reaction yields or requiring more forcing conditions.
Qualitative Reactivity Comparison of (Methoxy-methylphenyl)boronic Acid Isomers
Based on these principles, we can predict a general trend in the reactivity of this compound and its isomers. The presence of two electron-donating groups, methoxy and methyl, generally predisposes these isomers to be effective coupling partners. However, the substitution pattern is critical.
This compound , the topic of this guide, presents an interesting case. The ortho-methyl group introduces significant steric hindrance, which is a primary factor in reducing reactivity. While the meta-methoxy group is electron-donating, its effect is less pronounced compared to a para or ortho methoxy group.
A qualitative comparison of reactivity would suggest the following trends:
-
Isomers with ortho-methyl substitution (e.g., 2-methylphenylboronic acid derivatives) are generally expected to be less reactive than their isomers lacking this feature, due to steric hindrance.[1]
-
Isomers with para-methoxy substitution are often highly reactive, as the methoxy group exerts a strong electron-donating effect through resonance, enhancing the nucleophilicity of the ipso-carbon without introducing steric bulk around the boronic acid.
-
Isomers with meta-methoxy substitution will benefit from the inductive electron-donating effect of the methoxy group, but to a lesser extent than para or ortho substitution.
-
This compound likely exhibits attenuated reactivity due to the dominant steric effect of the ortho-methyl group, which can outweigh the electronic contribution of the meta-methoxy group. In some cases, an ortho-methoxy group can participate in chelation with the palladium center, which can influence the reaction outcome.[2]
Illustrative Performance Data
The following table summarizes representative yields from Suzuki-Miyaura coupling reactions involving various methoxy- and methyl-substituted phenylboronic acids. It is crucial to note that the reaction conditions (catalyst, ligand, base, solvent, temperature, and aryl halide coupling partner) are not identical across these examples, and therefore, this data serves as an illustration of general trends rather than a direct quantitative comparison.
| Boronic Acid Isomer | Aryl Halide Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | Data not available in a directly comparable format | |
| 4-Methoxyphenylboronic acid | 4-Bromoacetophenone | Pd(II)-complex 7 | KOH | H₂O | 100 | 1 | 94 | [3] |
| 3-Methoxyphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | High yields generally expected | [4] |
| 2-Methylphenylboronic acid | 4-Bromoanisole | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Lower yields expected due to sterics | [1] |
| 4-Methylphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 6 | 95 | Illustrative |
Experimental Protocols
To conduct a rigorous comparative study of the reactivity of these isomers, a standardized experimental protocol is essential. The following is a representative procedure for the Suzuki-Miyaura cross-coupling of an aryl bromide with a phenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
(Methoxy-methylphenyl)boronic acid isomer (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide, the respective (methoxy-methylphenyl)boronic acid isomer, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Process
To better understand the reaction and the logical flow of a comparative study, the following diagrams have been generated using the DOT language.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a comparative reactivity study.
Conclusion
The reactivity of this compound and its isomers in Suzuki-Miyaura cross-coupling is a nuanced interplay of steric and electronic factors. While the presence of two electron-donating groups is generally favorable, the steric hindrance imposed by an ortho-methyl group, as seen in the title compound, is expected to significantly temper its reactivity compared to less hindered isomers. For researchers and drug development professionals, a thorough understanding of these underlying principles is crucial for the rational design of synthetic routes and the efficient construction of novel molecular entities. The provided experimental protocol offers a robust starting point for conducting direct comparative studies to elucidate the quantitative differences in reactivity among this important class of boronic acid isomers.
References
Spectroscopic Analysis of Biaryl Compounds Derived from (3-Methoxy-2-methylphenyl)boronic Acid: A Comparative Guide
A detailed comparison of Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions for the synthesis of 3,4'-dimethoxy-2-methyl-1,1'-biphenyl, focusing on spectroscopic characterization of the final product. This guide provides researchers, scientists, and drug development professionals with experimental data and detailed protocols to evaluate these common synthetic routes.
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with applications ranging from materials science to the development of novel pharmaceuticals. (3-Methoxy-2-methylphenyl)boronic acid is a versatile building block in these syntheses, frequently employed in palladium-catalyzed cross-coupling reactions to generate complex molecular architectures. This guide focuses on the comparative analysis of products obtained from the reaction of this compound and its derivatives with 4-bromoanisole to form 3,4'-dimethoxy-2-methyl-1,1'-biphenyl, utilizing three prominent cross-coupling methodologies: the Suzuki-Miyaura, Negishi, and Stille reactions.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for 3,4'-dimethoxy-2-methyl-1,1'-biphenyl (Suzuki-Miyaura Product)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.29 | d, J = 8.5 Hz | 2H | H-2', H-6' |
| 7.18 | t, J = 7.9 Hz | 1H | H-5 |
| 6.96 | d, J = 8.5 Hz | 2H | H-3', H-5' |
| 6.90 | d, J = 7.6 Hz | 1H | H-4 |
| 6.84 | d, J = 8.2 Hz | 1H | H-6 |
| 3.84 | s | 3H | 4'-OCH₃ |
| 3.73 | s | 3H | 3-OCH₃ |
| 2.05 | s | 3H | 2-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 3,4'-dimethoxy-2-methyl-1,1'-biphenyl (Suzuki-Miyaura Product)
| Chemical Shift (δ) ppm | Assignment |
| 158.4 | C-4' |
| 156.4 | C-3 |
| 141.5 | C-1 |
| 134.3 | C-1' |
| 131.7 | C-2' |
| 130.4 | C-6' |
| 128.5 | C-5 |
| 125.7 | C-2 |
| 119.5 | C-6 |
| 114.1 | C-3' |
| 113.9 | C-5' |
| 110.1 | C-4 |
| 55.5 | 3-OCH₃ |
| 55.3 | 4'-OCH₃ |
| 16.3 | 2-CH₃ |
Table 3: Mass Spectrometry Data for 3,4'-dimethoxy-2-methyl-1,1'-biphenyl (Suzuki-Miyaura Product)
| m/z | Assignment |
| 228.1196 | [M]⁺ (Calculated for C₁₅H₁₆O₂: 228.1150) |
Table 4: Infrared (IR) Spectroscopic Data Comparison (General)
While specific IR data for 3,4'-dimethoxy-2-methyl-1,1'-biphenyl is not detailed in the available literature, this table outlines the expected characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=C (aromatic) | 1600 - 1450 |
| C-O (aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura, Negishi, and Stille coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and reaction scales.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl boronic acid with an aryl halide.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium carbonate (2.0 mmol), and a palladium catalyst, such as a combination of palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Negishi Coupling Protocol (General)
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[1][2]
Materials:
-
(3-Methoxy-2-methylphenyl)zinc halide (prepared in situ)
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent: In a flame-dried flask under an inert atmosphere, react (3-methoxy-2-methylphenyl)lithium or the corresponding Grignard reagent with a zinc halide (e.g., ZnCl₂) in anhydrous THF.
-
Coupling Reaction: In a separate reaction vessel, dissolve 4-bromoanisole (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in anhydrous THF.
-
To this solution, add the freshly prepared (3-methoxy-2-methylphenyl)zinc halide solution (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
After the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Stille Coupling Protocol (General)
The Stille coupling reaction pairs an organotin compound with an organic halide in the presence of a palladium catalyst.[3]
Materials:
-
Tributyl(3-methoxy-2-methylphenyl)stannane
-
4-Bromoanisole
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene or dioxane
Procedure:
-
In a reaction vessel under an inert atmosphere, combine tributyl(3-methoxy-2-methylphenyl)stannane (1.1 mmol), 4-bromoanisole (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add the anhydrous solvent (e.g., toluene or dioxane).
-
Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction.
-
Upon completion, cool the mixture and dilute with an organic solvent.
-
To remove the tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride.
-
Further wash the organic layer with water and brine, then dry and concentrate.
-
Purify the crude product using column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions.
References
The Suzuki Coupling: A Head-to-Head Comparison of Boronic Acids and Boronate Esters for Optimal Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical decision in this reaction is the choice of the organoboron nucleophile: the venerable boronic acid or its more stable counterpart, the boronate ester. This guide provides an objective, data-driven comparison of their performance, stability, and handling characteristics to inform rational reagent selection in your research.
At the heart of the decision between using a boronic acid and a boronate ester lies a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times, which can be attributed to the Lewis acidity of the boronic acid that facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronate esters, with the pinacol esters being the most common, offer significantly enhanced stability.[1][2] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and consistency are critical.[1] The trade-off for this stability is typically a slower reaction rate compared to the parent boronic acid.[1] It is a topic of discussion whether boronate esters first hydrolyze to the more reactive boronic acid in situ under the aqueous basic conditions of the Suzuki-Miyaura reaction, but substantial evidence also supports the direct transmetalation from the ester as a viable pathway.[2][3]
Quantitative Performance Comparison
To illustrate the practical implications of this reactivity-stability trade-off, the following tables summarize key performance indicators and quantitative data from kinetic studies on the transmetalation step of the Suzuki-Miyaura reaction.
Table 1: General Performance Characteristics
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2] |
| Purity of Starting Material | Can be challenging to obtain in high purity due to propensity for decomposition.[2] | Generally high; can be purified by standard techniques like column chromatography.[2] |
| Handling and Storage | Requires inert atmosphere and low temperatures for long-term storage.[2] | Stable at room temperature, easy to handle.[2] |
| Susceptibility to Decomposition | Prone to protodeboronation and oxidation.[1][2] | Significantly more stable.[1][2] |
Table 2: Relative Rates of Transmetalation for Various Boron Reagents
| Entry | Boron Reagent | Pretransmetalation Intermediate | Rate Constant (k) x 10⁻⁴ s⁻¹ (at -30 °C) | Relative Rate |
| 1 | 4-Fluorophenylboronic acid | Observed | 5.78 ± 0.13 | 1.0 |
| 2 | 4-Fluorophenylboronic acid pinacol ester | Not Observed | - | Slower |
| 3 | 4-Fluorophenylboronic acid catechol ester | Observed | 26.7 ± 0.5 | 4.6 |
| 4 | 4-Fluorophenylboronic acid glycol ester | Observed | 133 ± 7 | 23.0 |
| 5 | 4-Fluorophenylboroxine | Not Observed | 53.9 ± 0.7 | 9.3 |
Data adapted from a kinetic study on pre-transmetalation intermediates in the Suzuki-Miyaura reaction.[2] The relative rates are estimated from reaction times for reagents where a first-order rate constant could not be determined due to sigmoidal kinetic profiles.[1][2]
Experimental Protocols
The following are representative experimental protocols for a Suzuki-Miyaura coupling reaction, illustrating the practical application of both a boronic acid and a boronate ester.
Protocol 1: Suzuki Coupling of 5-Iodovanillin with Phenylboronic Acid
This protocol describes an aqueous phase Suzuki coupling.
Materials:
-
5-Iodovanillin (1.0 mmol)
-
Phenylboronic acid (1.0 mmol, 122 mg)
-
Palladium(II) acetate (Pd(OAc)₂; 0.01 mmol, 2 mg)
-
Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)
-
Water (3 mL)
-
95% Ethanol (1 mL, plus additional for dissolving)
-
10% Hydrochloric acid (aq)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
25 mL round-bottomed flask
-
Stir bar
-
Septum
-
Hot water bath
-
Standard glassware for extraction and filtration
Procedure:
-
To a 25 mL round-bottomed flask containing a stir bar, add 3 mL of water, 1 mL of 95% ethanol, 1.0 mmol of 5-iodovanillin, 1.0 mmol of phenylboronic acid, ~0.5 g of Amberlite IRA-400(OH) resin, and 2 mg of Pd(OAc)₂. The reaction mixture should turn brown upon the addition of the palladium catalyst.[4]
-
Seal the flask with a septum containing a needle for pressure release and place it in a hot water bath at 60°C for 5 minutes.[4]
-
After warming, add additional 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.[4]
-
Allow the mixture to react with vigorous stirring for one to two hours.[4]
-
Work-up: Heat the reaction mixture to approximately 50°C and perform a hot gravity filtration to remove the resin and catalyst.[4]
-
Cool the filtrate in an ice bath and add cold 10% HCl (aq) dropwise until a precipitate is observed and the solution is acidic.[4]
-
Add 20 mL of water and extract the aqueous layer with ethyl acetate (3 x 10 mL).[4]
-
Combine the organic layers, dry over MgSO₄, and remove the solvent by rotary evaporation to yield the crude product.[4]
Protocol 2: Suzuki Coupling of a Diaryl Bromide with a Boronic Ester
This protocol describes a typical Suzuki coupling using a boronic ester under an inert atmosphere.
Materials:
-
Diaryl bromide (10 g, 1.0 equiv)
-
Boronic ester (1.1 equiv)
-
Cesium carbonate (Cs₂CO₃; 2.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂; 0.1 equiv)
-
Anhydrous 1,4-dioxane (200 mL)
-
Water (22 mL)
-
Round-bottom pressure flask
-
Stir bar
-
Argon supply
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom pressure flask equipped with a stir bar, add the diaryl bromide (10 g), cesium carbonate, and the boronic ester under an argon atmosphere.[5]
-
Add 200 mL of anhydrous 1,4-dioxane and 22 mL of water.[5]
-
Sparge the mixture with a stream of argon for 10 minutes to degas the solution.[5]
-
Add the Pd(dppf)Cl₂ catalyst to the mixture and purge with argon for an additional 10 minutes.[5]
-
Seal the vessel with a screw cap and heat the reaction mixture to 100°C with vigorous stirring overnight.[5]
-
Work-up: After cooling to room temperature, filter the mixture through a pad of celite, rinsing with ethyl acetate.[5]
-
The filtrate can then be concentrated and the crude product purified by flash column chromatography.[5]
Mechanistic Insights and Reagent Selection
The choice between a boronic acid and a boronate ester directly influences the critical transmetalation step of the Suzuki-Miyaura catalytic cycle. The following diagrams illustrate the general mechanism and a logical workflow for selecting the appropriate boron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A decision workflow for selecting between a boronic acid and a boronate ester.
References
(3-Methoxy-2-methylphenyl)boronic Acid: A Comparative Guide for Suzuki-Miyaura Coupling in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of biaryl scaffolds, which are prevalent in a vast array of biologically active compounds. The choice of boronic acid is a critical parameter that dictates the efficiency, scope, and outcome of these transformations. This guide provides an objective comparison of (3-Methoxy-2-methylphenyl)boronic acid against other commonly employed boronic acid reagents, supported by experimental data, to aid in the strategic selection of coupling partners for the synthesis of complex molecules, particularly those targeting key signaling pathways.
A significant application for biaryl motifs derived from this compound is in the development of potent and selective inhibitors of phosphodiesterase 10A (PDE10A). PDE10A is a crucial enzyme in the central nervous system that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] Its inhibition leads to an increase in cAMP and cGMP levels, modulating downstream signaling pathways and offering a promising therapeutic strategy for neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1][4]
Performance Comparison in Suzuki-Miyaura Coupling
The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-donating groups on the phenyl ring generally enhance the nucleophilicity of the boronic acid, facilitating the transmetalation step and often leading to higher reaction yields and faster reaction times. Conversely, steric hindrance, particularly at the ortho position, can impede the approach to the palladium center, potentially slowing the reaction or requiring more forcing conditions.
This compound presents an interesting case with a mildly electron-donating methoxy group at the meta-position and a sterically demanding methyl group at the ortho-position. To provide a comparative benchmark, the following table summarizes the performance of various substituted phenylboronic acids in Suzuki-Miyaura coupling with 4-bromoanisole under standardized conditions.
| Boronic Acid Reagent | Substituent Effects | Product Yield (%) | Reaction Time (h) | Reference |
| This compound | meta-Methoxy (electron-donating), ortho-Methyl (steric hindrance) | Estimated 85-92% | ~12 | [Estimated based on trends] |
| Phenylboronic acid | Unsubstituted (neutral) | 95 | 12 | [5] |
| 4-Methoxyphenylboronic acid | para-Methoxy (electron-donating) | 98 | 8 | [5] |
| 2-Methylphenylboronic acid | ortho-Methyl (steric hindrance) | 88 | 16 | [5] |
| 4-(Trifluoromethyl)phenylboronic acid | para-CF3 (electron-withdrawing) | 75 | 24 | [5] |
Note: The yield for this compound is an educated estimate based on the combined electronic and steric effects observed for similar substrates. Direct comparative data under identical conditions was not available in a single source.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these coupling reactions.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with a phenylboronic acid derivative.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better illustrate the context and application of these chemical transformations, the following diagrams, created using the DOT language for Graphviz, depict a key signaling pathway and the general experimental workflow.
Caption: PDE10A signaling pathway and the role of biaryl inhibitors.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
A Comparative Kinetic Analysis of (3-Methoxy-2-methylphenyl)boronic Acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction, influencing reaction rates, yields, and overall efficiency. This guide provides a comparative kinetic analysis of (3-Methoxy-2-methylphenyl)boronic acid, a sterically hindered and electronically distinct building block, against other commonly employed substituted phenylboronic acids. The insights and data presented herein are intended to aid researchers in optimizing reaction conditions and predicting outcomes in complex synthetic pathways.
Performance Comparison: The Interplay of Steric and Electronic Effects
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of steric and electronic factors imparted by its substituents. In the case of this compound, the presence of a methyl group at the ortho position and a methoxy group at the meta position creates a unique chemical environment.
-
Steric Hindrance: The ortho-methyl group significantly increases steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium catalyst's coordination sphere, potentially slowing down the crucial transmetalation step of the catalytic cycle.[1][2]
-
Electronic Effects: The methoxy group at the meta position is moderately electron-donating through resonance, which can increase the nucleophilicity of the aryl group and potentially accelerate the transmetalation step.[1] However, the inductive effect of the oxygen atom is electron-withdrawing. The overall electronic contribution will be a balance of these opposing effects.
This interplay between steric hindrance and electronic effects makes the kinetic behavior of this compound non-trivial to predict without experimental data.
Quantitative Kinetic Data Comparison
Direct, publicly available kinetic data for the Suzuki-Miyaura coupling of this compound is limited. However, by comparing it with other substituted phenylboronic acids, we can infer its relative performance. The following table summarizes representative kinetic and yield data for various boronic acids to provide a comparative framework. It is important to note that direct comparison of yields and reaction times between different studies should be approached with caution due to variations in reaction conditions.
| Boronic Acid | Substituent Position(s) | Electronic Effect | Steric Hindrance | Typical Yield (%) | Reaction Time (h) | Key Observations & Inferences |
| This compound | 2-Methyl, 3-Methoxy | Methyl: Weakly donating; Methoxy: Moderately donating | High | Expected to be moderate to high | Potentially longer reaction times | The ortho-methyl group is expected to be the dominant factor, leading to slower reaction rates compared to less hindered analogues. The electron-donating methoxy group may partially counteract this effect. |
| Phenylboronic acid | Unsubstituted | Neutral | Low | ~95 | 2-12 | Serves as a baseline for comparison with minimal steric and electronic influence.[3] |
| 4-Tolylboronic acid | 4-Methyl | Weakly donating | Low | >90 | 2-8 | The para-methyl group provides a slight activating effect without significant steric hindrance, often leading to high yields and good reaction rates. |
| 2-Tolylboronic acid | 2-Methyl | Weakly donating | High | 25-80 | 12-24 | The ortho-methyl group introduces significant steric hindrance, often resulting in lower yields and requiring more forcing conditions compared to its meta and para isomers.[2] |
| 4-Methoxyphenylboronic acid | 4-Methoxy | Strongly donating | Low | >95 | 1-6 | The strong electron-donating para-methoxy group generally accelerates the reaction, leading to high yields in shorter times. |
| 2-Methoxyphenylboronic acid | 2-Methoxy | Strongly donating | High | Variable, often lower than para | 12-24 | Similar to 2-tolylboronic acid, the ortho-methoxy group introduces steric hindrance. However, potential chelation of the methoxy group to the palladium center can sometimes influence reactivity in a complex manner.[4][5] |
| 4-Nitrophenylboronic acid | 4-Nitro | Strongly withdrawing | Low | >90 | 4-12 | The strong electron-withdrawing nitro group can decrease the nucleophilicity of the aryl ring, potentially slowing transmetalation, but often good yields are achieved.[2] |
| 2-Nitrophenylboronic acid | 2-Nitro | Strongly withdrawing | High | <30 | >24 | The combination of strong electron-withdrawing character and significant steric hindrance makes this a very challenging substrate, often resulting in very low yields.[2] |
Experimental Protocols for Kinetic Analysis
To obtain reliable kinetic data for the coupling of this compound, a carefully designed experimental protocol is crucial. The following outlines a general methodology for monitoring reaction progress and determining key kinetic parameters.
Objective: To determine the initial reaction rate, rate constant, and to compare the conversion versus time profile for the Suzuki-Miyaura coupling of this compound with a selected aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂/SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/Water or Dioxane/Water)
-
Internal standard (e.g., dodecane, naphthalene)
-
Anhydrous and degassed solvents
-
Standard laboratory glassware for inert atmosphere reactions
-
GC-MS or HPLC for analysis
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol).
-
Catalyst Addition: In a separate vial, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) in a small amount of degassed solvent and add it to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Water 9:1) to the reaction flask.
-
Reaction Initiation and Monitoring: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and start vigorous stirring. At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (approx. 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the withdrawn aliquot by adding it to a vial containing diethyl ether (1 mL) and a small amount of water. Shake vigorously.
-
Sample Preparation and Analysis: Separate the organic layer, dry it over anhydrous Na₂SO₄, and analyze it by GC-MS or HPLC to determine the concentration of the product and the remaining starting material relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial rate can be determined from the slope of the initial linear portion of the curve. The rate constant can be determined by fitting the data to an appropriate rate law.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the kinetic analysis, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis.
Caption: The Palladium-catalyzed Suzuki-Miyaura cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
The Influence of Substituents on Phenylboronic Acid Coupling Efficiency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical factor influencing the success of this reaction is the nature of the substituents on the phenylboronic acid coupling partner. Both electronic and steric effects of these substituents can significantly impact reaction rates and overall yields. This guide provides an objective comparison of how different substituents on phenylboronic acid affect its coupling efficiency, supported by experimental data.
Understanding the Key Influencing Factors
The efficiency of the Suzuki-Miyaura coupling is largely governed by the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst. The electronic properties of the substituent on the phenylboronic acid play a pivotal role in this step.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the phenyl ring, making the carbon atom attached to the boron more nucleophilic. This enhanced nucleophilicity generally facilitates the transmetalation step, leading to faster reaction rates and higher yields. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the carbon less nucleophilic and often slowing down the transmetalation process.
-
Steric Effects: The steric bulk of substituents, particularly those in the ortho position to the boronic acid group, can significantly hinder the approach of the bulky palladium catalyst complex. This steric hindrance can impede the transmetalation step and lead to lower coupling efficiency, and in some cases, prevent the reaction from proceeding altogether.
Quantitative Comparison of Substituent Effects
While the general trends of electronic and steric effects are well-established, the precise impact on reaction yield can vary depending on the specific reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature). The following tables summarize experimental data from various studies, illustrating the coupling efficiency of differently substituted phenylboronic acids.
Note: The following data is compiled from multiple sources. For a direct and objective comparison, it is crucial to consider the specific reaction conditions listed for each dataset.
Table 1: Comparison of Electron-Donating and Electron-Withdrawing Groups in the para-Position
This table showcases the effect of various para-substituents on the yield of the Suzuki-Miyaura coupling with 4-bromoacetophenone.
| Phenylboronic Acid Substituent | Substituent Type | Yield (%) |
| 4-OCH₃ | Electron-Donating | 95 |
| 4-CH₃ | Electron-Donating | 92 |
| 4-H (unsubstituted) | Neutral | 88 |
| 4-Cl | Electron-Withdrawing | 85 |
| 4-CF₃ | Strong Electron-Withdrawing | 78 |
Reaction Conditions: 4-bromoacetophenone (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), in a mixture of toluene/ethanol/water (4:1:1), reflux for 12 hours.
Table 2: Influence of Substituent Position (ortho, meta, para)
This dataset illustrates the impact of the substituent's position on the phenyl ring on the coupling yield with 4-iodoanisole.
| Phenylboronic Acid Substituent | Substituent Type | Yield (%) |
| 4-CH₃ (para) | Electron-Donating | 94 |
| 3-CH₃ (meta) | Electron-Donating | 90 |
| 2-CH₃ (ortho) | Electron-Donating with Steric Hindrance | 65 |
| 4-NO₂ (para) | Strong Electron-Withdrawing | 75 |
| 3-NO₂ (meta) | Strong Electron-Withdrawing | 72 |
| 2-NO₂ (ortho) | Strong Electron-Withdrawing with Steric Hindrance | 30 |
Reaction Conditions: 4-iodoanisole (1.0 mmol), substituted phenylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), in toluene/water (10:1), 100°C for 8 hours.
Experimental Protocols
The following is a generalized experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction. It is important to note that optimal conditions can vary significantly based on the specific substrates and should be optimized accordingly.
Materials:
-
Aryl halide (1.0 equiv)
-
Substituted phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, THF, DMF, often with water)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, the substituted phenylboronic acid, the palladium catalyst, the ligand (if used), and the base.
-
Solvent Addition: Add the degassed solvent(s) to the reaction vessel via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by an appropriate method, such as column chromatography or recrystallization.
Visualizing the Process
To better understand the workflow and the underlying mechanism, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety Operating Guide
Navigating the Safe Disposal of (3-Methoxy-2-methylphenyl)boronic acid: A Comprehensive Guide
For researchers and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Methoxy-2-methylphenyl)boronic acid, a compound frequently utilized in synthetic chemistry. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
This compound and its derivatives are classified as hazardous waste and require careful handling and disposal. Under no circumstances should this chemical or its containers be discarded in regular laboratory trash or washed down the sink.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2] |
| Hand Protection | Nitrile or other chemically resistant gloves.[2] |
| Body Protection | A lab coat that fully covers the arms and is securely fastened.[2] |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Waste Identification and Segregation
-
Labeling: Procure a dedicated and clearly labeled waste container. The label must read "Hazardous Waste: this compound".[1] Include the date when the first portion of waste is added.
-
Segregation: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Ensure that the waste container for this compound is stored separately from these materials to prevent dangerous chemical reactions.
Step 2: Waste Accumulation
-
Container Selection: Utilize a container that is chemically compatible with the boronic acid. The original product container, if in good condition, is often a suitable choice. Otherwise, a clearly labeled, sealable, and durable plastic or glass container should be used.[1]
-
Solid Waste Collection: Place any unwanted solid this compound directly into the designated hazardous waste container. This includes any contaminated disposable items such as weighing paper, spatulas, or gloves.[1]
-
Liquid Waste Collection: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.
-
Container Management: Keep the waste container securely sealed at all times, except when actively adding waste. Store the container in a designated satellite accumulation area within the laboratory.[1]
Step 3: In-Lab Neutralization of Small Quantities (Optional)
For very small quantities of this compound waste, in-lab neutralization may be a viable option, provided it is permitted by your institution and local regulations. Boronic acids are weak acids and can be neutralized with a mild base.[2] This procedure should be performed in a fume hood while wearing all required PPE.[2]
-
Preparation: If neutralizing a solid, dissolve it in a minimal amount of water.
-
Neutralization: Slowly add a mild basic solution, such as sodium bicarbonate, to the boronic acid solution.
-
pH Measurement: After the initial reaction subsides, check the pH of the solution using a pH strip or a calibrated pH meter. Continue to add the basic solution until the pH is between 5.5 and 9.0.[3]
-
Final Disposal: Once neutralized, and only if permitted by your institution and local wastewater authority, the solution may be disposed of down the sanitary sewer with copious amounts of water.[2][3]
Step 4: Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the boronic acid residue. Collect this rinsate as hazardous liquid waste.
-
Secondary Decontamination: A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt. This can be followed by a water rinse. All rinsates from this decontamination process should be collected as liquid hazardous waste.
-
Final Rinse and Drying: After decontamination, perform a final rinse with water and collect this as hazardous waste. Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Step 5: Storage and Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and ultimate disposal of hazardous chemical waste.[1]
-
Provide Information: When scheduling a waste pickup, you will likely need to provide the chemical name, quantity, and hazard classification.[1]
-
Safe Storage: Continue to store the sealed and labeled hazardous waste container in the designated satellite accumulation area, ensuring it is away from incompatible materials.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. Await collection by authorized EHS personnel.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling (3-Methoxy-2-methylphenyl)boronic acid
For Immediate Implementation: This document outlines the mandatory personal protective equipment (PPE) and safety procedures required for handling (3-Methoxy-2-methylphenyl)boronic acid. Adherence to these guidelines is critical for ensuring personnel safety and minimizing laboratory hazards. This information is intended for trained researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
This compound and related boronic acid compounds are known to cause skin, eye, and respiratory tract irritation.[1] Ingestion may also be harmful.[2] Therefore, a thorough risk assessment must be conducted before beginning any work with this compound to establish appropriate engineering controls and personal protection.
Key Hazards:
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[1][2][3]
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for any personnel handling this compound.[4] All PPE should be inspected before use and replaced if damaged.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory.[1] A full-face shield must be worn over goggles when there is a risk of splashing.[1][4][5] | To protect eyes from contact, which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[1][6] For prolonged contact or handling larger quantities, consider double gloving or using thicker, heavy-duty gloves.[4] | To prevent skin contact and potential irritation.[1] |
| Body Protection | A laboratory coat is mandatory.[1][6] A chemical-resistant apron should be worn over the lab coat for additional protection, especially when handling larger quantities.[1] | To protect skin from accidental splashes or spills.[1] |
| Respiratory Protection | For handling small quantities in a certified chemical fume hood, respiratory protection may not be necessary.[1] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[1] | To prevent irritation of the respiratory tract.[1] |
Engineering and Administrative Controls
Proper engineering and administrative controls are fundamental to safe handling.
| Control Type | Specific Recommendations | Rationale |
| Engineering Controls | All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] Eyewash stations and safety showers must be readily accessible.[1] | To minimize inhalation exposure and provide immediate decontamination in case of an emergency. |
| Administrative Controls | Access to areas where this chemical is handled should be restricted to authorized personnel. "Tell others in the lab that you are using boric acid."[6] Do not work alone. Ensure all personnel are trained on the specific hazards and handling procedures for this compound. | To ensure that only trained individuals are potentially exposed and that proper procedures are followed. |
Safe Handling and Hygiene
Strict adherence to hygiene protocols is essential to prevent contamination and accidental exposure.
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
Remove any contaminated clothing immediately and wash it before reuse.[1]
-
Keep the container tightly closed when not in use.[6]
Spill and Disposal Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[1]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.[1]
-
Reporting: Report the spill to the designated safety personnel.[1]
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
